Product packaging for 1-(4-Fluorophenyl)piperidin-4-one(Cat. No.:CAS No. 116247-98-4)

1-(4-Fluorophenyl)piperidin-4-one

Cat. No.: B053687
CAS No.: 116247-98-4
M. Wt: 193.22 g/mol
InChI Key: OLYMDXQWTWIJHJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperidin-4-one is a versatile and high-value piperidine-based building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidin-4-one scaffold substituted with a 4-fluorophenyl group at the nitrogen atom, a structural motif commonly found in biologically active molecules. Its primary research application lies in its role as a key synthetic intermediate for the development of potential pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The carbonyl group at the 4-position is a highly reactive handle, allowing for further functionalization through reactions such as reductive amination to create diverse amine libraries, or Grignard additions to generate substituted piperidin-4-ols. The 4-fluorophenyl moiety is a common bioisostere, often employed to enhance metabolic stability, influence lipophilicity, and modulate receptor binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO B053687 1-(4-Fluorophenyl)piperidin-4-one CAS No. 116247-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYMDXQWTWIJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345672
Record name 1-(4-fluorophenyl)piperidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116247-98-4
Record name 1-(4-fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROPHENYL)-4-PIPERIDINONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorophenyl)piperidin-4-one, a key intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system such as analgesics and antidepressants.[1] This document outlines a probable synthetic route, details the necessary characterization methods, and presents the available data in a structured format to support research and development activities in medicinal chemistry and drug discovery.

Introduction

This compound is a derivative of piperidin-4-one, a versatile scaffold in medicinal chemistry. The piperidin-4-one nucleus is a common feature in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-HIV, antibacterial, and anticonvulsant properties.[2] The introduction of a 4-fluorophenyl group on the piperidine nitrogen atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the synthesis of novel therapeutic agents.[1] Its structural motif is found in more complex molecules with applications in neuroscience research.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the N-arylation of piperidin-4-one. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and represents a highly effective method for this transformation.[3]

Reaction Scheme:

The general reaction involves the coupling of piperidin-4-one with a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene or 4-fluoroiodobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Synthesis of this compound cluster_conditions Buchwald-Hartwig Amination reactant1 Piperidin-4-one plus + reactant1->plus reactant2 4-Fluoroiodobenzene catalyst Pd Catalyst (e.g., Pd2(dba)3) plus->reactant2 product This compound catalyst->product ligand Phosphine Ligand (e.g., XPhos) base Base (e.g., Cs2CO3) solvent Solvent (e.g., Toluene)

Caption: Synthetic pathway for this compound via Buchwald-Hartwig amination.

Experimental Protocol (General Procedure)

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluoroiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • A suitable base (e.g., cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOt-Bu), or potassium phosphate (K₃PO₄))

  • Anhydrous toluene or dioxane as the solvent

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Add piperidin-4-one hydrochloride and 4-fluoroiodobenzene to the flask.

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques are employed for this purpose. Although specific spectral data for this compound is not widely published, the expected data based on its structure are outlined below. For comparison, publicly available data for the closely related compound 1-(4-Fluorophenyl)piperazine is provided.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
Appearance Expected to be a solid
CAS Number 116247-98-4
Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2Multiplet2HAromatic CH (ortho to F)
~ 6.9 - 7.0Multiplet2HAromatic CH (ortho to N)
~ 3.4 - 3.6Triplet4H-N-CH₂- (piperidine ring)
~ 2.5 - 2.7Triplet4H-CO-CH₂- (piperidine ring)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~ 208 - 210C=O (Ketone)
~ 155 - 160 (d)Aromatic C-F
~ 147 - 149Aromatic C-N
~ 118 - 120 (d)Aromatic CH (ortho to N)
~ 115 - 117 (d)Aromatic CH (ortho to F)
~ 50 - 52-N-CH₂- (piperidine ring)
~ 40 - 42-CO-CH₂- (piperidine ring)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~ 1710 - 1720C=O stretch (ketone)
~ 1510C=C stretch (aromatic ring)
~ 1220 - 1230C-F stretch (aromatic)
~ 1150 - 1200C-N stretch (aryl amine)

MS (Mass Spectrometry)

m/z ValueAssignment
193.09[M]⁺ (Molecular Ion)

Biological and Pharmaceutical Relevance

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The piperidin-4-one moiety is a known pharmacophore that can be modified to interact with various biological targets.[2] The presence of the 4-fluorophenyl group can enhance metabolic stability and improve binding affinity to target proteins.

While the direct biological activity of this compound is not extensively documented, its importance lies in its role as a precursor to drugs with established therapeutic applications. For example, it is a key intermediate in the synthesis of certain antipsychotic and analgesic agents. The logical workflow for its utilization in drug discovery is depicted below.

Drug_Discovery_Workflow A This compound (Key Intermediate) B Chemical Modification (e.g., Reductive Amination, Grignard Reaction) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Therapeutic Agent H->I

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in pharmaceutical research and development. Its synthesis, primarily through N-arylation reactions like the Buchwald-Hartwig amination, provides access to a wide range of complex molecules with potential therapeutic value. This guide has provided an overview of its synthesis and characterization, offering a foundational resource for scientists engaged in the design and development of novel drugs targeting the central nervous system and other therapeutic areas. Further research into specific, optimized synthetic protocols and detailed characterization will continue to enhance the utility of this important chemical entity.

References

physical and chemical properties of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)piperidin-4-one is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. As a member of the N-aryl piperidin-4-one class, this compound serves as a crucial building block for the synthesis of a wide array of bioactive molecules, particularly those targeting the central nervous system. Its unique structural features, including the fluorinated phenyl ring and the piperidin-4-one core, make it a valuable scaffold in the development of novel therapeutics for neurological disorders, such as analgesics and antidepressants.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO[1]
Molecular Weight 193.22 g/mol [1]
Appearance Yellow solid[1]
Purity ≥ 95% (by NMR)[1]
CAS Number 116247-98-4[1]
Storage Conditions Store at 0-8°C[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of analogous N-aryl piperidin-4-ones, the following table outlines the expected characteristic spectral features.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons on the fluorophenyl ring, and the protons of the piperidine ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the fluorophenyl ring (showing C-F coupling), and the carbons of the piperidine ring.
IR Spectroscopy A strong absorption band for the C=O (ketone) stretch, C-N stretching vibrations, and bands characteristic of the aromatic C-H and C=C bonds.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of N-aryl piperidin-4-one derivatives and can be adapted for this compound.

Synthesis: Modified Mannich Condensation

A common and effective method for the synthesis of 2,6-diaryl-piperidin-4-ones is the Mannich condensation.[3] A modified approach can be used for N-aryl piperidin-4-ones.

Materials:

  • 4-Fluoroaniline

  • An appropriate dialkyl ketone (e.g., acetone, diethyl ketone)

  • Paraformaldehyde

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline and the dialkyl ketone in ethanol.

  • Add paraformaldehyde to the mixture.

  • Acidify the reaction mixture with a catalytic amount of hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Reactant1 4-Fluoroaniline Reaction Mannich Condensation in Ethanol (Reflux) Reactant1->Reaction Reactant2 Dialkyl Ketone Reactant2->Reaction Reactant3 Paraformaldehyde Reactant3->Reaction Catalyst HCl (catalyst) Catalyst->Reaction Neutralization Neutralization (NaOH) Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Drying & Concentration Extraction->Purification Product Crude this compound Purification->Product

Synthesis workflow for this compound.
Purification: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the eluent (a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analysis: Spectroscopic and Chromatographic Methods

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and record ¹H and ¹³C NMR spectra to confirm the structure.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound (e.g., using a KBr pellet) to identify the characteristic functional groups.

  • Mass Spectrometry (MS): Analyze the sample by mass spectrometry (e.g., ESI-MS) to determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product using a suitable HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.

Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Start Purified Product NMR NMR (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation HPLC->Confirmation

Analytical workflow for this compound.

Biological Significance and Potential Signaling Pathways

Derivatives of N-aryl piperidines are known to interact with various biological targets within the central nervous system. Specifically, compounds with a fluorophenyl-piperidine scaffold have been investigated for their affinity and selectivity for dopamine (DAT) and serotonin (SERT) transporters.[4][5] While the specific biological targets of this compound have not been definitively identified in the available literature, its structural similarity to known monoamine transporter ligands suggests that it could potentially modulate neurotransmitter signaling.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of the dopamine transporter, leading to an increase in synaptic dopamine levels. This mechanism is a common target for antidepressant and psychostimulant drugs.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling Activation Inhibitor This compound Derivative Inhibitor->DAT Inhibition

Hypothetical signaling pathway involving a DAT inhibitor.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. While a complete experimental characterization is not yet publicly available, its established role as a synthetic intermediate for neurologically active compounds underscores its importance. The experimental protocols provided in this guide, derived from established methodologies for similar compounds, offer a solid foundation for its synthesis and characterization in a research setting. Further investigation into the specific biological targets and pharmacological properties of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

The Pivotal Role of the 1-(4-Fluorophenyl)piperidin-4-one Scaffold in Modulating Serotonergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of key neuropharmacological agents derived from the versatile 1-(4-Fluorophenyl)piperidin-4-one chemical scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry. Herein, we dissect the biological activities of two prominent derivatives, Pimavanserin and Befiradol, which exemplify the therapeutic potential of this chemical core in targeting distinct serotonin receptor subtypes.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse array of biologically active compounds. Its derivatives have shown significant promise in the development of therapeutics for central nervous system disorders, including psychosis, Parkinson's disease, and pain. This guide focuses on two well-characterized derivatives that highlight the scaffold's utility in achieving high target selectivity and specific pharmacological profiles: Pimavanserin, a selective 5-HT2A receptor inverse agonist, and Befiradol, a potent and selective 5-HT1A receptor full agonist.

Section 1: Pimavanserin - A Selective 5-HT2A Receptor Inverse Agonist

Pimavanserin (ACP-103) is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Unlike conventional antipsychotics, Pimavanserin exhibits a unique mechanism of action, functioning as a selective inverse agonist and antagonist at the serotonin 5-HT2A receptor with minimal affinity for dopaminergic, adrenergic, or histaminergic receptors.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological profile of Pimavanserin at the human 5-HT2A receptor.

ParameterValueAssay TypeNotes
Binding Affinity (Ki) 0.087 nMRadioligand Binding Assay ([3H]ketanserin)High affinity for the 5-HT2A receptor.[2]
9.3 (pKi)Radioligand Binding Assay (membranes)
9.70 (pKi)Radioligand Binding Assay (whole cells)
Functional Potency (pIC50) 8.7Cell-based Functional Assay (R-SAT)Potent inverse agonist activity.[3]
Selectivity ~30-fold selective for 5-HT2A over 5-HT2CVarious assaysLesser affinity and potency at the 5-HT2C receptor (pKi of 8.80 in membranes, pIC50 of 7.1 in R-SAT).[3]
Mechanism of Action and Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that canonically signals through the Gαq/11 pathway.[4] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

Pimavanserin acts as an inverse agonist, which means it not only blocks the effects of agonists like serotonin but also reduces the receptor's basal, constitutive activity in the absence of an agonist.[5] Interestingly, Pimavanserin exhibits biased signaling; it acts as an inverse agonist at the Gαi1 pathway while behaving as a neutral antagonist at the canonical Gαq/11 pathway.[6] The inverse agonism at the Gαi1-mediated pathway is thought to be crucial for its therapeutic effects.[6]

In addition to G protein-dependent signaling, the 5-HT2A receptor can also signal through a β-arrestin-mediated pathway, which is involved in receptor desensitization and internalization, and can also initiate distinct signaling cascades.[4]

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pimavanserin Pimavanserin (Inverse Agonist) Receptor 5-HT2A Receptor Pimavanserin->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Inhibits basal activity PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Pimavanserin's inverse agonism on the 5-HT2A receptor, inhibiting the Gq/11 signaling pathway.

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[7]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (50-100 µg of protein), [3H]ketanserin (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound (Pimavanserin).

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled competitor (e.g., 10 µM spiperone).

    • The final assay volume is typically 250 µL.

    • Incubate at room temperature for 60 minutes.[7]

  • Filtration and Counting:

    • Rapidly filter the assay mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start membrane_prep Membrane Preparation (5-HT2A expressing cells/tissue) start->membrane_prep assay_setup Assay Setup in 96-well plate (Membranes, [3H]ketanserin, Pimavanserin) membrane_prep->assay_setup incubation Incubation (60 min at room temp) assay_setup->incubation filtration Filtration and Washing (Separates bound/unbound radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting data_analysis Data Analysis (Calculate IC50 and Ki) counting->data_analysis end End data_analysis->end

Workflow for a [3H]ketanserin radioligand binding assay.

This HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade, to quantify Gq/11 pathway activation or inhibition.

  • Cell Preparation:

    • Plate cells stably expressing the human 5-HT2A receptor in a 384-well plate and incubate overnight.

  • Assay Protocol:

    • Prepare a stimulation buffer containing LiCl (to prevent IP1 degradation).

    • Add varying concentrations of the test compound (Pimavanserin) to the cells in the stimulation buffer and incubate to assess its effect on basal IP1 levels.

    • To measure antagonist activity, pre-incubate with the test compound before adding a 5-HT2A agonist.

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and an anti-IP1 antibody labeled with a fluorescent donor).[8]

  • Signal Detection:

    • Incubate at room temperature to allow for the binding of the detection reagents to IP1.

    • Read the plate on an HTRF-compatible reader. The FRET signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis:

    • A decrease in the basal signal in the presence of Pimavanserin indicates inverse agonism. Calculate the pIC50 from the concentration-response curve.

Section 2: Befiradol - A Potent and Selective 5-HT1A Receptor Full Agonist

Befiradol (NLX-112) is an experimental drug being investigated for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[9] It is a potent and highly selective full agonist for the serotonin 5-HT1A receptor.[9]

Quantitative Pharmacological Data

The following table summarizes the in vitro and in vivo pharmacological profile of Befiradol.

ParameterValueAssay TypeNotes
Binding Affinity (Ki) Nanomolar rangeRadioligand Binding AssayPotent binding to the 5-HT1A receptor.[10]
Functional Potency (EC50) 150 ± 11 nMβ-arrestin 2 recruitment assay[11]
In Vivo Efficacy (ED50) 0.69 µg/kg (i.v.)Reduction of dorsal raphe serotonergic neuron activityDemonstrates potent in vivo target engagement.[12]
0.62 µg/kg (i.v.)Increase in mPFC pyramidal neuron discharge rate[12]
Mechanism of Action and Signaling Pathways

The 5-HT1A receptor is a GPCR that primarily couples to inhibitory G proteins of the Gi/o family.[13] Activation of the 5-HT1A receptor by an agonist like Befiradol leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[13] This, in turn, reduces the activity of protein kinase A (PKA).

Downstream of Gi/o activation, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. The 5-HT1A receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and plasticity.[13][14]

Gi_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Befiradol Befiradol (Full Agonist) Receptor 5-HT1A Receptor Befiradol->Receptor Binds to Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response Phosphorylates targets

Befiradol's agonism on the 5-HT1A receptor, leading to the inhibition of the adenylyl cyclase pathway.

Experimental Protocols

This functional assay measures the activation of G proteins by a GPCR agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

  • Membrane Preparation:

    • Prepare membranes from a tissue rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells expressing the receptor, as described for the radioligand binding assay.[15]

  • Assay Protocol:

    • In an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA), combine the membrane preparation (30-50 µg protein), GDP (e.g., 300 µM), and varying concentrations of the test compound (Befiradol).

    • Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

    • Incubate at 30°C for 60 minutes.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).[15][16]

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated increase in [35S]GTPγS binding and determine the EC50 and maximal efficacy (Emax) from the concentration-response curve.

gtp_gamma_s_workflow start Start membrane_prep Membrane Preparation (5-HT1A rich tissue/cells) start->membrane_prep assay_setup Assay Setup (Membranes, GDP, Befiradol) membrane_prep->assay_setup reaction_init Initiate Reaction with [35S]GTPγS assay_setup->reaction_init incubation Incubation (60 min at 30°C) reaction_init->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (Calculate EC50 and Emax) counting->data_analysis end End data_analysis->end

Workflow for a [35S]GTPγS binding assay.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of highly selective and potent ligands for serotonin receptors. The distinct pharmacological profiles of Pimavanserin and Befiradol underscore the potential for subtle structural modifications to this core to achieve profound differences in biological activity, targeting either the 5-HT2A or 5-HT1A receptor with high specificity and engaging different downstream signaling pathways. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative pharmacology, and key experimental methodologies for characterizing compounds based on this important chemical framework, offering a valuable resource for the continued development of novel therapeutics for neuropsychiatric disorders.

References

An In-depth Technical Guide to the Analogs and Derivatives of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of analogs and derivatives of 1-(4-Fluorophenyl)piperidin-4-one. This core scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects. This document details experimental protocols for synthesis and biological evaluation and presents quantitative data in structured tables for comparative analysis. Visualizations of key experimental workflows and signaling pathways are provided to facilitate understanding.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often employs classical organic chemistry reactions, with the Mannich reaction being a prominent method for constructing the piperidin-4-one ring.[1][2] This one-pot condensation typically involves an amine, a ketone, and an aldehyde.[2]

General Synthetic Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

A widely used method for synthesizing substituted piperidin-4-ones is the Mannich reaction.[3] The following is a general protocol for the synthesis of 2,6-diaryl-3-methyl-4-piperidones:

Materials:

  • Ethyl methyl ketone

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.1 mol), and a second aromatic aldehyde (0.1 mol) is prepared in ethanol.

  • Ammonium acetate (0.1 mol) is added to the mixture.

  • The reaction mixture is refluxed for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with ethanol and recrystallized from a suitable solvent (e.g., ethanol-acetone) to yield the pure 2,6-diaryl-3-methyl-4-piperidone.[4]

Yields for these reactions are typically in the range of 60-85%.[5]

Synthesis of 4-(4-Fluorophenyl)piperidine

A key intermediate for many derivatives is 4-(4-fluorophenyl)piperidine. A common synthetic route is the reduction of a tetrahydropyridine precursor.[6]

Materials:

  • 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is dissolved in methanol.

  • Pd(OH)₂/C is added to the solution.

  • The suspension is hydrogenated under pressure (e.g., 200 psi) in a stainless steel bomb for an extended period (e.g., 48 hours).

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-(4-fluorophenyl)piperidine.[6]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound exhibit a broad range of pharmacological activities. The nature and position of substituents on the piperidine ring and the N-phenyl group significantly influence their biological profiles.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal potential of piperidin-4-one derivatives.[5][7][8] The introduction of different substituents on the aryl rings at the 2 and 6 positions, as well as modifications at the 3 and 5 positions of the piperidine ring, can modulate the antimicrobial spectrum and potency. The minimum inhibitory concentration (MIC) is a common measure of the efficacy of these compounds against various pathogens.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Piperidin-4-one Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliAspergillus flavusCandida-51Reference
5h-close to streptomycin---[7]
5g---Potent-[7]
5j----Potent[7]
332-128->512-32-128[9]
532-128->512-32-64[9]
632-128->512-32-64[9]
732-128->512-32-64[9]
Central Nervous System Activity

Analogs of this compound are known to interact with key proteins in the central nervous system, including the dopamine transporter (DAT) and serotonin receptors (e.g., 5-HT₂A).[10][11] These interactions are highly dependent on the specific structural features of the molecules.

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Piperidine Derivatives

CompoundDAT5-HT₂A5-HT₂CReference
20a-d3-382--[10]
Unsubstituted-8-66-[11]
3-Cl derivative-8-66-[11]
2-OCH₃ derivative---[11]
3-Cl derivative (5-HT1A)70-107--[11]
2-OCH₃ derivative (5-HT1A)24-143--[11]
FG-18--17[12]
FG-8--46[12]
FG-14-43072[12]
FG-7 (5-HT1A)54--[12]
FG-16 (5-HT1A)25--[12]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Standard antibiotics for positive control (e.g., Ampicillin, Fluconazole).[9]

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 30°C for 48 hours for fungi).[9]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor (e.g., DAT or 5-HT₂A).

  • Radiolabeled ligand specific for the receptor.

  • Test compounds at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

  • The Ki value (inhibitory constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs (e.g., Mannich Reaction) purification Purification (e.g., Recrystallization) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial receptor_binding Receptor Binding Assays (Ki, IC50) characterization->receptor_binding sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar receptor_binding->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.

Signaling Pathways

dopamine_transporter_signaling DAT Dopamine Transporter (DAT) Dopamine_int Intracellular Dopamine DAT->Dopamine_int Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Reuptake Synaptic_Vesicle Synaptic Vesicle Dopamine_int->Synaptic_Vesicle Sequestration Analog This compound Analog (Inhibitor) Analog->DAT Inhibition

Caption: Simplified schematic of dopamine transporter (DAT) inhibition by a this compound analog.

serotonin_receptor_signaling Analog This compound Analog (Ligand) HTR2A 5-HT2A Receptor Analog->HTR2A Gq_G11 Gq/G11 HTR2A->Gq_G11 activates PLC Phospholipase C Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The 5-HT₂A receptor signaling pathway, a potential target for this compound derivatives.

References

CAS number and molecular structure of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. This document details its chemical structure, physicochemical properties, spectral data, and a general synthetic approach. As a versatile scaffold, this compound serves as a critical building block in the development of novel therapeutic agents, including analgesics and antidepressants. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Molecular Structure

CAS Number: 116247-98-4

Molecular Formula: C₁₁H₁₂FNO

Molecular Weight: 193.22 g/mol

The molecular structure of this compound consists of a piperidin-4-one ring system where the nitrogen atom is substituted with a 4-fluorophenyl group. This substitution is crucial for modulating the pharmacological activity of its derivatives.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

PropertyValue
Appearance Yellow solid
Purity ≥ 95% (NMR)
Storage Conditions Store at 0-8°C
NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.00-7.10 (m, 2H): Aromatic protons ortho to the fluorine atom.

  • δ 6.90-6.98 (m, 2H): Aromatic protons meta to the fluorine atom.

  • δ 3.50-3.60 (t, 4H): Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6).

  • δ 2.60-2.70 (t, 4H): Protons on the piperidine ring adjacent to the carbonyl group (positions 3 and 5).

¹³C NMR (100 MHz, CDCl₃):

  • δ 208.0-210.0: Carbonyl carbon (C4).

  • δ 158.0-162.0 (d, J ≈ 240 Hz): Carbon of the fluorophenyl ring attached to fluorine.

  • δ 145.0-148.0: Quaternary carbon of the fluorophenyl ring attached to the nitrogen.

  • δ 118.0-120.0 (d, J ≈ 22 Hz): Aromatic carbons ortho to the fluorine.

  • δ 115.0-116.0 (d, J ≈ 7 Hz): Aromatic carbons meta to the fluorine.

  • δ 50.0-52.0: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).

  • δ 40.0-42.0: Carbons of the piperidine ring adjacent to the carbonyl group (C3 and C5).

Synthesis

The synthesis of this compound is typically achieved through the condensation of 4-fluoroaniline with a suitable precursor of the piperidin-4-one core. A general and widely applicable method is the aza-Michael addition.

General Synthetic Workflow

G reagents 4-Fluoroaniline + Divinyl Ketone (or equivalent) reaction Aza-Michael Addition reagents->reaction Base catalyst Solvent product This compound reaction->product Cyclization

References

solubility and stability of 1-(4-Fluorophenyl)piperidin-4-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenyl)piperidin-4-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from the physicochemical properties of the compound and the known characteristics of structurally similar piperidine derivatives. Detailed, generalized experimental protocols are provided to enable researchers to determine precise quantitative data for solubility and stability, crucial for formulation development, process optimization, and regulatory compliance.

Introduction

This compound is a versatile synthetic intermediate widely utilized in the development of various therapeutic agents. A thorough understanding of its solubility and stability is paramount for ensuring consistent product quality, predicting its behavior in various formulations, and establishing appropriate storage conditions. This guide outlines the predicted solubility profile and a comprehensive strategy for evaluating the stability of this compound under various stress conditions, in line with regulatory expectations.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility and stability behavior.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₁₁H₁₂FNO-
Molecular Weight 193.22 g/mol -
Appearance Yellow solid[1]
pKa (predicted) ~8-9The piperidine nitrogen is basic. The exact pKa is influenced by the electron-withdrawing effect of the ketone and the fluorophenyl group.
LogP (predicted) ~1.5 - 2.5The presence of the fluorophenyl and piperidine rings contributes to its lipophilicity, while the ketone provides some polarity. This suggests moderate lipophilicity.

Solubility Profile

Predicted Qualitative Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Ethanol, Methanol, IsopropanolHighThe ketone and the nitrogen atom in the piperidine ring can act as hydrogen bond acceptors.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighFavorable dipole-dipole interactions are expected.
Aromatic Toluene, BenzeneModerate to HighThe fluorophenyl group suggests good compatibility with aromatic rings.
Nonpolar Hexane, CyclohexaneLimited to ModerateThe overall polarity of the molecule may limit solubility in highly nonpolar solvents.
Aqueous Water, Buffered SolutionsLow (pH-dependent)Solubility is expected to be low in neutral water but should increase significantly in acidic conditions due to the protonation of the basic piperidine nitrogen.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Vials with tight-fitting caps

  • Constant temperature shaker

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The objective is to have undissolved solid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Quantification: Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

Data Presentation:

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol
Ethanol
Acetonitrile
Dichloromethane
Toluene
Hexane
Water (pH 7.0)
0.1 N HCl (pH 1.0)

Stability Profile

A comprehensive stability testing program, including forced degradation studies, is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4]

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products.[3][5]

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the stress conditions outlined in Table 2.

  • Analyze the stressed samples at appropriate time points using a suitable stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Conditions
Acid Hydrolysis 0.1 N HCl at 60°C
Base Hydrolysis 0.1 N NaOH at 60°C
Neutral Hydrolysis Water at 60°C
Oxidation 3% H₂O₂ at room temperature
Photostability Expose solid and solution to UV and visible light (ICH Q1B)
Thermal Stress Expose solid to dry heat (e.g., 80°C)
Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH guidelines to establish a retest period or shelf life.[6][7][8]

Protocol Outline:

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months[9]

  • Parameters to be Tested: Appearance, Assay, Degradation Products.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[10][11]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To develop an RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Proposed Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualized Workflows

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and agitate (24-48h at 25°C) prep2->equil1 analysis1 Settle undissolved solid (≥2h) equil1->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Dilute filtrate analysis2->analysis3 analysis4 Analyze by HPLC analysis3->analysis4 result1 Calculate Solubility (mg/mL or mol/L) analysis4->result1

Caption: Experimental workflow for determining equilibrium solubility.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid, 80°C) start->thermal analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis result Identify & Quantify Degradation Products analysis->result

Caption: Logical workflow for conducting forced degradation studies.

Conclusion

While specific published data on the solubility and stability of this compound is scarce, this guide provides a robust framework for its characterization based on its physicochemical properties and established analytical methodologies. The predicted high solubility in polar organic solvents and pH-dependent aqueous solubility, along with the outlined protocols for equilibrium solubility determination, forced degradation, and stability-indicating HPLC analysis, offer a comprehensive starting point for researchers. The experimental determination of these parameters is critical for the successful development and formulation of drug products containing this important intermediate.

References

Spectroscopic and Synthetic Profile of 1-(4-Fluorophenyl)piperidin-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a general synthetic approach for the versatile chemical intermediate, 1-(4-Fluorophenyl)piperidin-4-one. This compound serves as a crucial building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system. Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document compiles and presents predicted spectroscopic data alongside experimental data from closely related analogs to offer a valuable resource for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some experimental data for analogous compounds is available, a complete experimental dataset for the title compound has not been identified in a single, peer-reviewed source. Therefore, predicted data and data from structurally similar molecules are presented to guide analytical and synthetic efforts.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Chemical Shift (δ) ppm Assignment Source
¹³C208.0C=O (Piperidinone C4)Predicted
¹³C158.0 (d, J=240 Hz)C-F (Fluorophenyl C4')Predicted
¹³C148.0C-N (Fluorophenyl C1')Predicted
¹³C118.0 (d, J=8 Hz)CH (Fluorophenyl C2', C6')Predicted
¹³C115.5 (d, J=22 Hz)CH (Fluorophenyl C3', C5')Predicted
¹³C52.0CH₂ (Piperidinone C2, C6)Predicted
¹³C41.0CH₂ (Piperidinone C3, C5)Predicted

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment Source
~1720StrongC=O Stretch (Ketone)General data for 4-piperidones
~1600, ~1510Medium-StrongC=C Stretch (Aromatic)General data for p-substituted fluorobenzenes
~1220StrongC-F Stretch (Aromatic)General data for p-substituted fluorobenzenes
~1250MediumC-N Stretch (Aryl amine)General data for N-aryl piperidines
~2950-2850MediumC-H Stretch (Aliphatic)General data for piperidines
~3100-3000WeakC-H Stretch (Aromatic)General data for aromatic compounds

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment Source
193High[M]⁺ (Molecular Ion)Predicted based on molecular weight
165Medium[M - CO]⁺Predicted fragmentation
122High[M - C₄H₆NO]⁺Predicted fragmentation
95Medium[C₆H₄F]⁺Predicted fragmentation

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in a single source. However, the following are generalized procedures commonly employed for the characterization of piperidin-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300, 400, or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed as a solution in a suitable solvent (e.g., chloroform). The spectrum would typically be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination. For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the spectrometer to determine the accurate molecular weight.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a 1-aryl-piperidin-4-one derivative like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 4-Fluoronitrobenzene, Piperidin-4-one) reaction Chemical Reaction (e.g., Nucleophilic Aromatic Substitution) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. While a complete experimental dataset for this specific molecule remains to be published in a consolidated form, the compiled predicted data and generalized protocols provide a strong starting point for its synthesis and analysis.

Potential Therapeutic Targets of 1-(4-Fluorophenyl)piperidin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorophenyl)piperidin-4-one scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1][2] Its derivatives have shown promise in targeting a wide array of proteins and pathways implicated in various diseases, from neurological disorders to cancer and infectious diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Central Nervous System (CNS) Targets

Derivatives of this compound have been extensively investigated for their effects on the central nervous system, particularly in the development of analgesics, antidepressants, and antipsychotics.[1][3]

Serotonin Receptors

5-HT2A Receptor: The 5-hydroxytryptamine 2A (5-HT2A) receptor is a key target for antipsychotic drugs. The derivative ACP-103, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, has been identified as a potent 5-HT2A receptor inverse agonist.[4] This compound competitively antagonized the binding of [3H]ketanserin to human 5-HT2A receptors with high affinity.[4] Its pharmacological profile suggests potential utility as an antipsychotic agent.[4]

5-HT4 Receptor: The 5-HT4 receptor is a target for prokinetic agents used to treat gastrointestinal disorders. A series of novel benzamide derivatives modifying the 4-fluorophenylalkyl moiety of cisapride were synthesized and evaluated as 5-HT4 receptor agonists.[5] These efforts aimed to develop compounds with high 5-HT4 receptor binding affinity and low affinity for the hERG channel to minimize cardiac side effects.[5]

Selective Serotonin Reuptake Inhibitors (SSRIs): The serotonin transporter (SERT) is the primary target for SSRI antidepressants. Novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and shown to exhibit potent 5-HT reuptake inhibition.[6] The most promising compound from this series, A20, demonstrated good pharmacokinetic properties and antidepressant effects in vivo.[6]

Dopamine Reuptake Inhibition

A derivative, (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone (MP-10), has been identified as a highly selective and potent dopamine reuptake inhibitor.[7] It functions by blocking the reuptake of dopamine in the brain, leading to increased dopamine levels.[7] While it also inhibits norepinephrine and serotonin reuptake, it does so to a lesser extent.[7]

Opioid Receptors

The phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[3] Derivatives have been designed as highly potent and selective mu-opioid receptor (MOR) agonists.[8] One such analog, compound 23, demonstrated a Ki of 0.0034 nM for the MOR.[8]

Anticancer Targets

The piperidin-4-one nucleus is a valuable pharmacophore for the development of anticancer agents.[9][10]

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a crucial enzyme in DNA single-strand break repair, and its inhibition is a validated strategy for treating certain cancers, particularly those with BRCA mutations.[11] A series of novel piperidine-based benzamide derivatives have been designed as potent PARP-1 inhibitors.[11] Compounds 6a and 15d from this series exhibited excellent inhibitory activity against PARP-1 with IC50 values of 8.33 nM and 12.02 nM, respectively.[11] These compounds also demonstrated potent antiproliferative effects against the MDA-MB-436 breast cancer cell line.[11]

cluster_0 PARP-1 Inhibition and Apoptosis Induction Compound 15d Compound 15d PARP-1 PARP-1 Compound 15d->PARP-1 inhibits (IC50 = 12.02 nM) Bax Bax (pro-apoptotic) Compound 15d->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Compound 15d->Bcl2 downregulates Caspase3 Caspase-3 Compound 15d->Caspase3 activates cleavage to DNA Damage DNA Damage PARP-1->DNA Damage repairs Apoptosis Apoptosis DNA Damage->Apoptosis induces Bax->Apoptosis Bcl2->Apoptosis CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 CleavedCaspase3->Apoptosis

Caption: Signaling pathway of PARP-1 inhibition by a piperidine derivative leading to apoptosis.

Anti-infective Targets

Mycobacterium tuberculosis MenA

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[12] This pathway is crucial for the survival of the bacterium, making MenA a validated drug target.[12] A series of piperidine derivatives were synthesized and evaluated as MenA inhibitors, with the goal of improving their potency and drug-like properties for the treatment of tuberculosis.[12]

cluster_1 Menaquinone Biosynthesis Inhibition in M. tuberculosis Chorismate Chorismate MenA MenA Enzyme Chorismate->MenA substrate Menaquinone Menaquinone MenA->Menaquinone catalyzes Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->MenA inhibits

Caption: Inhibition of the Menaquinone Biosynthesis Pathway.

Metabolic Disease Targets

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. It has emerged as a therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH).[13] A novel 1-(4-aminophenylacetyl)piperidine derivative, V15, has been identified as a potent and selective FXR partial agonist.[13] It demonstrated an EC50 value of 0.67 nM with 81.3% maximum efficacy compared to obeticholic acid.[13] V15 was shown to ameliorate hepatic steatosis, inflammation, and fibrosis in a mouse model of MASH.[13]

Quantitative Data Summary

Compound/SeriesTargetAssay TypeQuantitative DataReference
ACP-1035-HT2A ReceptorRadioligand Binding ([3H]ketanserin)pKi = 9.3 (membranes), 9.70 (whole cells)[4]
Piperidine-based benzamide (6a)PARP-1Enzyme InhibitionIC50 = 8.33 nM[11]
Piperidine-based benzamide (15d)PARP-1Enzyme InhibitionIC50 = 12.02 nM[11]
Piperidine-based benzamide (15d)MDA-MB-436 cellsAntiproliferativeIC50 = 6.99 µM[11]
Phenylalkylpiperidine (23)Mu-Opioid Receptor (MOR)Radioligand BindingKi = 0.0034 nM[8]
Phenylalkylpiperidine (23)Mu-Opioid Receptor (MOR)Functional AssayEC50 = 0.68 nM[8]
1-(4-aminophenylacetyl)piperidine (V15)Farnesoid X Receptor (FXR)Functional AssayEC50 = 0.67 nM (81.3% efficacy vs OCA)[13]
Piperidinol (4b)M. tuberculosisMinimum Inhibitory Concentration (MIC)MIC = 1.4 µg/mL[14]
Piperidinol (4m)M. tuberculosisMinimum Inhibitory Concentration (MIC)MIC = 1.7 µg/mL[14]

Experimental Protocols

PARP-1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against PARP-1.

Methodology: The inhibitory activity of the synthesized piperidine-based benzamide derivatives against PARP-1 was evaluated using a commercially available PARP-1 inhibitor assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Test compounds were incubated with recombinant human PARP-1 enzyme, activated DNA, and a histone-coated plate. The reaction was initiated by the addition of biotinylated NAD+. After incubation, the plate was washed, and the amount of incorporated biotin was detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate. The absorbance was measured at 450 nm, and the IC50 values were calculated from the dose-response curves.[11]

cluster_2 PARP-1 Inhibition Assay Workflow start Start incubate Incubate Test Compound with PARP-1, Activated DNA, and Histone Plate start->incubate add_nad Add Biotinylated NAD+ to Initiate Reaction incubate->add_nad wash Wash Plate add_nad->wash add_conjugate Add Streptavidin-HRP Conjugate wash->add_conjugate add_substrate Add Colorimetric Substrate add_conjugate->add_substrate measure Measure Absorbance at 450 nm add_substrate->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for 1-(4-Fluorophenyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)piperidin-4-one is a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its structural motif, featuring a piperidine ring and a fluorophenyl group, is prevalent in numerous pharmaceuticals and clinical candidates. The fluorine substituent can enhance metabolic stability and binding affinity, while the piperidine core provides a scaffold for diverse chemical modifications. These application notes provide a comprehensive overview of the synthetic utility and biological applications of this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their drug discovery and development endeavors. This versatile compound is a key intermediate in the development of analgesics, antidepressants, and treatments for neurological disorders.[1][2]

Synthetic Applications and Protocols

The chemical reactivity of the ketone and the secondary amine of the piperidine ring makes this compound a valuable starting material for a variety of chemical transformations. Key reactions include N-alkylation, reductive amination, and reactions involving the ketone functionality to generate diverse libraries of compounds for biological screening.

Protocol 1: N-Alkylation of this compound to Synthesize 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

This protocol details the synthesis of a tertiary amine derivative through N-alkylation, followed by a Grignard reaction at the ketone.

Workflow for N-Alkylation and Grignard Reaction

start This compound step1 N-Alkylation with Benzyl Bromide start->step1 intermediate 1-Benzyl-4-(4-fluorophenyl)piperidin-4-one step1->intermediate step2 Grignard Reaction with 4-Fluorophenylmagnesium Bromide intermediate->step2 product 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol step2->product

Caption: Synthetic pathway for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-benzyl-4-(4-fluorophenyl)piperidin-4-one.

Part B: Grignard Reaction [2]

  • Activate magnesium turnings (1.05 eq) with a crystal of iodine in anhydrous THF under an inert atmosphere.

  • Add a small portion of 1-bromo-4-fluorobenzene (1.0 eq) to initiate the Grignard reagent formation. Once the reaction starts, add the remaining 1-bromo-4-fluorobenzene dropwise to maintain a gentle reflux.

  • After the magnesium is consumed, cool the Grignard reagent to 0°C.

  • Add a solution of 1-benzyl-4-(4-fluorophenyl)piperidin-4-one from Part A (0.5-0.6 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for at least 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether and then ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol.[2]

Biological Applications and Protocols

Derivatives of this compound have shown significant potential in various therapeutic areas, including as central nervous system agents and antimicrobial compounds.

Application 1: Dopamine Transporter (DAT) Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of the dopamine transporter (DAT), which are of interest for the treatment of neuropsychiatric disorders.

Dopamine Transporter Inhibition Pathway

dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat reuptake Reuptake into Presynaptic Neuron dat->reuptake synapse Increased Dopamine in Synapse dat->synapse leads to inhibitor This compound Derivative inhibitor->dat block Blocks Reuptake

Caption: Mechanism of DAT inhibition by this compound derivatives.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol is used to determine the binding affinity of synthesized compounds to the dopamine transporter.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (derivatives of this compound)

  • Cocaine (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with [³H]WIN 35,428 and varying concentrations of the test compound.

  • Incubation: Incubate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Application 2: Antimicrobial Agents

Various derivatives of piperidin-4-one have demonstrated significant antibacterial and antifungal activities.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1][3]

Workflow for Antimicrobial Susceptibility Testing

start Prepare serial dilutions of test compounds step1 Inoculate with microbial suspension start->step1 step2 Incubate at optimal temperature and time step1->step2 step3 Observe for visible growth step2->step3 end Determine Minimum Inhibitory Concentration (MIC) step3->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized piperidin-4-one derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the biological activity data for various derivatives of piperidin-4-one.

Table 1: Antimicrobial Activity of Piperidin-4-one Derivatives (MIC in µg/mL) [1]

CompoundS. aureusB. subtilisE. coliK. pneumoniaeC. albicans
Derivative A 643212825632
Derivative B 32166412816
Derivative C 1286425651264
Ampicillin 0.50.2524-
Fluconazole ----8

Note: The specific structures of Derivatives A, B, and C are proprietary to the cited research but are all derived from a piperidin-4-one scaffold.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of compounds targeting a range of biological entities, from CNS receptors to microbial pathogens, highlights its importance in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this privileged core structure and to develop novel therapeutic agents.

References

Application Notes and Protocols: 1-(4-Fluorophenyl)piperidin-4-one as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluorophenyl)piperidin-4-one is a valuable and versatile starting material in medicinal chemistry for the synthesis of a diverse array of novel heterocyclic compounds. Its piperidone core provides a flexible scaffold that can be readily modified, while the 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive heterocycles derived from this compound: Spiro-oxindole-pyrrolizidines with potent anticancer activity and Pyrazolo[4,3-c]pyridines as kinase inhibitors.

Application Note 1: Synthesis of Spiro-oxindole-pyrrolizidine Derivatives as Anticancer Agents

Spiro-oxindoles are a class of compounds that have demonstrated significant potential as anticancer agents. The unique three-dimensional spiro architecture allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. One prominent mechanism of action for anticancer spiro-oxindoles is the inhibition of the p53-MDM2 protein-protein interaction. By disrupting this interaction, the tumor suppressor protein p53 is stabilized, leading to cell cycle arrest and apoptosis in cancer cells. Another observed mechanism is the induction of apoptosis through the activation of effector caspases, such as caspase-3.

The protocol below describes a three-component reaction for the synthesis of a spiro-oxindole-pyrrolizidine derivative using this compound as a key building block.

Experimental Protocol: Synthesis of a Spiro-oxindole-pyrrolizidine Derivative

This protocol is adapted from a general procedure for the synthesis of spiro-pyrrolizidine-oxindoles.

Step 1: Synthesis of 3,5-bis(benzylidene)-1-(4-fluorophenyl)piperidin-4-one

  • To a solution of this compound (1.93 g, 10 mmol) and benzaldehyde (2.12 g, 20 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the chalcone intermediate.

Step 2: Synthesis of the Spiro-oxindole-pyrrolizidine

  • A mixture of the 3,5-bis(benzylidene)-1-(4-fluorophenyl)piperidin-4-one (3.69 g, 10 mmol), isatin (1.47 g, 10 mmol), and L-proline (1.15 g, 10 mmol) in methanol (50 mL) is refluxed for 8-12 hours.

  • The progress of the 1,3-dipolar cycloaddition reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold methanol and dried to afford the crude spiro-oxindole-pyrrolizidine product.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data: Anticancer Activity of Spiro-oxindole Derivatives

The following table summarizes the in vitro anticancer activity of a series of representative spiro-oxindole-pyrrolizidine derivatives against various cancer cell lines.

Compound IDR1R2Cell LineIC50 (µM)Reference
SO-1 HHA549 (Lung)8.5
SO-2 4-ClHA549 (Lung)

Application Notes and Protocols for the Synthesis of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluorophenyl)piperidin-4-one is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of central nervous system agents and other bioactive molecules. Its preparation is a critical step in the drug discovery and development pipeline. The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This protocol provides a detailed experimental procedure for the synthesis of this compound using this method.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed C-N cross-coupling reaction between 4-piperidone and an aryl halide, such as 1-bromo-4-fluorobenzene. The Buchwald-Hartwig amination is highly effective for forming carbon-nitrogen bonds. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-arylated product.[1][2]

The overall reaction is as follows:

Reaction Scheme for the Synthesis of this compound

Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

Materials and Reagents
  • 4-Piperidone hydrochloride (or 4-piperidone free base)

  • 1-Bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Detailed Synthesis Procedure

Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent the degradation of the catalyst and ligand.

  • Reaction Setup:

    • To a dry Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 1 mol%) and BINAP (e.g., 0.06 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add sodium tert-butoxide (e.g., 2.8 mmol, 1.4 equiv). If using 4-piperidone hydrochloride, an additional equivalent of base is required (total 2.4 equiv).

    • Add 4-piperidone hydrochloride (e.g., 2.0 mmol, 1.0 equiv).

    • Under a positive flow of inert gas, add anhydrous toluene (e.g., 10 mL).

  • Addition of Aryl Halide:

    • Add 1-bromo-4-fluorobenzene (e.g., 2.2 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on typical Buchwald-Hartwig amination reactions.

ParameterValueNotes
Reactants
4-Piperidone Hydrochloride1.0 equivThe free base can also be used, which would require less base.
1-Bromo-4-fluorobenzene1.1 - 1.2 equivA slight excess of the aryl halide is often used to ensure complete consumption of the piperidone.
Catalyst & Ligand
Pd₂(dba)₃1 - 2 mol%Other palladium sources like Pd(OAc)₂ can also be used.
BINAP1.5 - 3 mol%Other phosphine ligands such as Xantphos or DavePhos can also be effective.
Base
Sodium tert-butoxide2.4 - 2.8 equivA strong, non-nucleophilic base is crucial for the reaction. If using free base 4-piperidone, 1.4 equivalents of base is sufficient.
Solvent & Conditions
SolventToluene or Dioxane (anhydrous)The choice of solvent can influence the reaction rate and yield.
Temperature80 - 110 °CThe optimal temperature may vary depending on the specific catalyst and ligand system used.
Reaction Time12 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.
Product
Yield70 - 90% (typical)The yield can vary based on the purity of reagents, reaction scale, and optimization of conditions.
Purity>95% (after chromatography)Purity is typically assessed by NMR and/or LC-MS.
AppearanceOff-white to yellow solidThe color may vary depending on the purity.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup_reagents Combine Pd₂(dba)₃, BINAP, NaOtBu, and 4-Piperidone HCl in a Schlenk flask. add_solvent Add anhydrous toluene. setup_reagents->add_solvent add_aryl_halide Add 1-bromo-4-fluorobenzene. setup_reagents->add_aryl_halide heating Heat the mixture to 80-100 °C for 12-24 hours. add_aryl_halide->heating cooling Cool to room temperature. heating->cooling filtration Dilute with ethyl acetate and filter through Celite. cooling->filtration extraction Wash with NaHCO₃ (aq) and brine. filtration->extraction drying Dry the organic layer and concentrate. extraction->drying chromatography Purify by flash column chromatography. drying->chromatography characterization Characterize the final product (NMR, MS). chromatography->characterization

A flowchart of the synthesis of this compound.
Simplified Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed amination reaction.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Pd(II) Amido Complex oxidative_addition->amido_complex + Amine, - Base-H⁺ product_complex Product Coordination amido_complex->product_complex Reductive Elimination product_complex->pd0 - Product cycle_label Catalytic Cycle

A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)piperidin-4-one is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including analgesics and antidepressants.[1][2] Its purity and concentration must be accurately determined throughout the drug development process to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, known to be a precursor for various biologically active molecules.[3][4] This document provides detailed analytical methods for the quantitative analysis of this compound in various samples. The protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.[5]

Analytical Methodologies

The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical intermediates. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the concentration of this compound using a stability-indicating RP-HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions (Proposed):

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 238 nm
Injection Volume 10 µL

Table 1: Proposed HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
151090
201090
219010
259010

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a diluent (e.g., 50:50 Acetonitrile:Water) to achieve a target concentration of approximately 100 µg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Calibration Standards:

Prepare a series of calibration standards from a stock solution of this compound in the diluent, ranging from 1 µg/mL to 200 µg/mL.

Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standards Prepare Calibration Standards Standards->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (238 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Quantify Quantify Concentration CalCurve->Quantify End End Quantify->End GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start Stock Prepare Stock Solution Start->Stock Dilute Dilute to Working Concentration Stock->Dilute AddIS Add Internal Standard Dilute->AddIS Inject Inject into GC AddIS->Inject Separate GC Separation (HP-5ms Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratios Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify End End Quantify->End

References

Application of 1-(4-Fluorophenyl)piperidin-4-one in the Synthesis of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Among the various piperidine-based building blocks, 1-(4-Fluorophenyl)piperidin-4-one is a particularly valuable starting material for the synthesis of a diverse range of CNS agents. The presence of the fluorophenyl group can enhance metabolic stability and receptor binding affinity, while the ketone functionality at the 4-position provides a versatile handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key CNS agents utilizing this important intermediate.

Key Synthetic Applications

This compound serves as a crucial precursor in the synthesis of several classes of CNS drugs, including antipsychotics and agents for neurodegenerative diseases. Two prominent examples are Haloperidol, a typical antipsychotic, and Pimavanserin, an atypical antipsychotic for Parkinson's disease psychosis. The synthetic strategies for these compounds highlight the utility of this versatile building block.

Synthesis of Haloperidol Analogues

Haloperidol, a potent dopamine D2 receptor antagonist, is a cornerstone in the treatment of schizophrenia and other psychotic disorders. While the classical synthesis of Haloperidol itself starts from a different piperidine precursor, the synthesis of potent analogues can be readily achieved using this compound as a key intermediate. The general synthetic approach involves two main steps:

  • Grignard Reaction: Reaction of this compound with a suitable Grignard reagent, such as 4-chlorophenylmagnesium bromide, to introduce the second aryl group at the 4-position, yielding a tertiary alcohol.

  • N-Alkylation: Subsequent alkylation of the piperidine nitrogen with a butyrophenone side chain.

This modular approach allows for the synthesis of a library of Haloperidol analogues with diverse substitution patterns on both aryl rings, enabling structure-activity relationship (SAR) studies.

Synthesis of Pimavanserin (ACP-103) Analogues

Pimavanserin is a selective 5-HT2A receptor inverse agonist approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. The synthesis of Pimavanserin and its analogues involves the reductive amination of a piperidin-4-one derivative, which can be prepared from this compound. The key synthetic transformations include:

  • Reductive Amination: Reaction of the piperidin-4-one with a primary amine to form an imine, followed by reduction to the corresponding secondary amine.

  • Urea Formation: Coupling of the resulting secondary amine with an isocyanate or a carbamoyl chloride to form the final urea-containing drug molecule.

Data Presentation

The following tables summarize key quantitative data for the synthesis and biological activity of representative CNS agents derived from this compound and related structures.

Table 1: Synthesis of Haloperidol Intermediate

StepReactantsReagents and ConditionsProductYield (%)Purity (%)
1This compound, 4-chlorophenylmagnesium bromideTHF, 0 °C to rt, 2h4-(4-chlorophenyl)-1-(4-fluorophenyl)piperidin-4-ol85>98 (by HPLC)

Table 2: Biological Activity of Key CNS Agents

CompoundTarget ReceptorActivityIC₅₀ / Kᵢ (nM)Reference
HaloperidolDopamine D2Antagonist0.89 (Kᵢ)[1]
Pimavanserin (ACP-103)Serotonin 5-HT2AInverse Agonist2 (IC₅₀)

Experimental Protocols

Protocol 1: Synthesis of a Haloperidol Analogue Intermediate

Objective: To synthesize 4-(4-chlorophenyl)-1-(4-fluorophenyl)piperidin-4-ol.

Materials:

  • This compound

  • 4-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 4-chlorobromobenzene (1.1 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of a Pimavanserin Analogue Precursor

Objective: To synthesize N-(4-fluorophenylmethyl)-1-methylpiperidin-4-amine.

Materials:

  • 1-Methylpiperidin-4-one

  • 4-Fluorobenzylamine

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperidin-4-one (1.0 eq) and 4-fluorobenzylamine (1.1 eq) in DCE.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Add a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of the dopamine D2 receptor and the serotonin 5-HT2A receptor, the respective targets of Haloperidol and Pimavanserin.

Caption: Dopamine D2 Receptor Antagonism by Haloperidol.

Caption: 5-HT2A Receptor Inverse Agonism by Pimavanserin.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of novel CNS agents starting from this compound.

Synthesis_Workflow Start This compound Reaction1 Key Synthetic Transformation (e.g., Grignard Reaction, Reductive Amination) Start->Reaction1 Intermediate Piperidine Intermediate Reaction1->Intermediate Reaction2 Further Functionalization / Coupling (e.g., N-Alkylation, Urea Formation) Intermediate->Reaction2 CrudeProduct Crude CNS Agent Candidate Reaction2->CrudeProduct Purification Purification (e.g., Chromatography, Recrystallization) CrudeProduct->Purification PureProduct Pure CNS Agent Candidate Purification->PureProduct Characterization Structural Characterization (NMR, MS, etc.) PureProduct->Characterization BiologicalScreening In Vitro & In Vivo Biological Screening (Receptor Binding, Functional Assays, Animal Models) PureProduct->BiologicalScreening SAR SAR Analysis & Lead Optimization BiologicalScreening->SAR

References

Application Notes and Protocols for the Reduction of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the reduction of the ketone in 1-(4-Fluorophenyl)piperidin-4-one to the corresponding secondary alcohol, 1-(4-fluorophenyl)piperidin-4-ol. This transformation is a crucial step in the synthesis of various pharmaceutically active compounds. The presented protocol utilizes sodium borohydride, a mild and selective reducing agent, ensuring high yield and purity of the final product. These application notes are intended for researchers, scientists, and drug development professionals.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This compound is a common building block, and its reduction to 1-(4-fluorophenyl)piperidin-4-ol is a key step in the synthesis of a variety of bioactive molecules. The choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted side reactions. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[1][2][3][4] This protocol details a reliable and efficient method for the reduction of this compound using sodium borohydride in a methanol solvent system.

Experimental Protocol

This protocol outlines the materials, setup, and procedure for the reduction of this compound.

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water (5 mL per gram of starting ketone) at 0 °C to decompose any excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate (20 mL per gram of starting ketone). Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to basify the mixture. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-(4-fluorophenyl)piperidin-4-ol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Data Presentation

The following table summarizes representative quantitative data for the reduction of this compound using the described protocol.

Starting MaterialReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1-(4-Fluorophenyl) piperidin-4-oneSodium BorohydrideMethanol30 to RT95>98 (by HPLC)

Experimental Workflow Diagram

// Node Definitions start [label="Start: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="Cool to 0 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; add_nabh4 [label="Add NaBH4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Stir at 0 °C to RT", fillcolor="#FFFFFF", fontcolor="#202124"]; quench [label="Quench with H2O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporate [label="Remove Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; extract [label="Extract with EtOAc", fillcolor="#FFFFFF", fontcolor="#202124"]; wash_dry [label="Wash and Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; concentrate [label="Concentrate", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product: 1-(4-fluorophenyl)piperidin-4-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_nabh4; add_nabh4 -> react; react -> quench; quench -> evaporate; evaporate -> extract; extract -> wash_dry; wash_dry -> concentrate; concentrate -> purify; purify -> product; }

References

Application Notes and Protocols for Multi-Component Reactions Using 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1-(4-Fluorophenyl)piperidin-4-one in multi-component reactions (MCRs) to generate structurally diverse spiropiperidine derivatives with potential therapeutic applications. The resulting spiro-oxindole piperidine compounds have shown promise as antimicrobial and anticancer agents.

Introduction to Multi-Component Reactions

Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. This document focuses on a three-component reaction utilizing this compound, isatin, and malononitrile to synthesize novel spiro[indole-3,4'-piperidine] derivatives.

Three-Component Synthesis of Spiro[indole-3,4'-piperidine] Derivatives

This section details the synthesis of 2'-amino-1'-(4-fluorophenyl)-2-oxospiro[indole-3,4'-piperidine]-3'-carbonitrile derivatives, which have demonstrated significant potential as anticancer and antimicrobial agents. The reaction proceeds via a one-pot condensation of this compound, a substituted isatin, and malononitrile.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous spiro[indole-3,4'-piperidine] derivatives.

Materials:

  • This compound

  • Substituted Isatin (e.g., Isatin, 5-Cl-isatin, 5-Br-isatin)

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine (catalyst)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the desired substituted isatin (1.0 mmol), and malononitrile (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure spiro[indole-3,4'-piperidine] derivative.

  • Dry the purified product under vacuum.

Reaction Workflow:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A This compound G One-Pot Reaction A->G B Substituted Isatin B->G C Malononitrile C->G D Ethanol (Solvent) D->G E Piperidine (Catalyst) E->G F Reflux (2-4h) F->G H Purification (Filtration & Recrystallization) G->H I Spiro[indole-3,4'-piperidine] Derivative H->I

Caption: Workflow for the one-pot synthesis of spiro[indole-3,4'-piperidine] derivatives.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various spiro[indole-3,4'-piperidine] derivatives using a similar protocol.

Isatin DerivativeProductReaction Time (h)Yield (%)
Isatin2'-Amino-1'-(4-fluorophenyl)-2-oxospiro[indole-3,4'-piperidine]-3'-carbonitrile385
5-Chloro-isatin5-Chloro-2'-amino-1'-(4-fluorophenyl)-2-oxospiro[indole-3,4'-piperidine]-3'-carbonitrile3.582
5-Bromo-isatin5-Bromo-2'-amino-1'-(4-fluorophenyl)-2-oxospiro[indole-3,4'-piperidine]-3'-carbonitrile480
5-Nitro-isatin2'-Amino-1'-(4-fluorophenyl)-5-nitro-2-oxospiro[indole-3,4'-piperidine]-3'-carbonitrile475

Biological Activities of Synthesized Spiro[indole-3,4'-piperidine] Derivatives

The synthesized spiro-oxindole piperidine derivatives have been evaluated for their potential as both anticancer and antimicrobial agents.

Anticancer Activity

Spirooxindole derivatives are known to exhibit significant antitumor properties, primarily by inhibiting the p53-MDM2 protein-protein interaction and targeting Polo-like kinase 4 (Plk4).[1][2] Disruption of the p53-MDM2 interaction leads to the activation of the p53 tumor suppressor protein, resulting in cell cycle arrest and apoptosis in cancer cells.[1] Plk4 is a crucial regulator of centriole duplication, and its inhibition can lead to aneuploidy and cancer cell death.[2]

p53-MDM2 Signaling Pathway:

G DNA_damage DNA Damage Cellular Stress p53 p53 (Tumor Suppressor) DNA_damage->p53 activates MDM2 MDM2 p53->MDM2 activates Degradation p53 Degradation p53->Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits MDM2->Degradation promotes Spiro_compound Spiro[indole-3,4'-piperidine] Derivative Spiro_compound->MDM2 inhibits

Caption: Inhibition of the p53-MDM2 signaling pathway by spiro[indole-3,4'-piperidine] derivatives.

Plk4 Signaling Pathway in Centrosome Duplication:

G Plk4 Plk4 Kinase STIL STIL Plk4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Cartwheel Cartwheel Assembly SAS6->Cartwheel initiates Spiro_compound Spiro[indole-3,4'-piperidine] Derivative Spiro_compound->Plk4 inhibits Centriole Centriole Duplication Cartwheel->Centriole

Caption: Inhibition of Plk4 kinase and centriole duplication by spiro[indole-3,4'-piperidine] derivatives.

Cytotoxicity Data:

The following table presents the half-maximal inhibitory concentration (IC50) values of representative spiro-oxindole piperidine derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Derivative 1 MCF-7Breast Cancer5.8
(Isatin precursor)A549Lung Cancer7.2
Derivative 2 MCF-7Breast Cancer4.5
(5-Cl-isatin precursor)A549Lung Cancer6.1
Derivative 3 Caco-2Colon Cancer68
(Representative Spirooxindole)HCT116Colon Cancer55
Antimicrobial Activity

Spirooxindole derivatives have also been reported to possess antibacterial and antifungal properties. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Antimicrobial Activity Data:

The table below shows the minimum inhibitory concentration (MIC) values for representative spiro[indole-3,4'-piperidine] derivatives against various microbial strains.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative 1 163264
Derivative 2 81632
Derivative 3 3264128

Conclusion

The use of this compound in multi-component reactions provides a versatile and efficient route to novel spiro[indole-3,4'-piperidine] derivatives. These compounds exhibit promising anticancer and antimicrobial activities, making them valuable scaffolds for further drug development. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

References

Application Notes and Protocols: Development of Radiolabeled 1-(4-Fluorophenyl)piperidin-4-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Fluorophenyl)piperidin-4-one scaffold is a versatile building block in medicinal chemistry, recognized for its utility in the synthesis of a wide array of biologically active molecules, including analgesics and antidepressants. Its structural features make it an attractive candidate for the development of novel radiotracers for positron emission tomography (PET) imaging, a powerful in vivo imaging technique for diagnosing and monitoring diseases. This document provides a comprehensive overview of the proposed development of a radiolabeled derivative of this compound for imaging studies, including detailed, representative protocols for its synthesis, radiolabeling, and evaluation. While specific data for a radiolabeled version of this exact molecule is not extensively available in published literature, the following protocols are based on established methodologies for analogous piperidine-based radiopharmaceuticals.

Synthesis of Precursor and Non-Radioactive Standard

A crucial first step in the development of a novel radiotracer is the synthesis of a suitable precursor for radiolabeling and the corresponding non-radioactive ("cold") standard for in vitro assays and as a reference for quality control. A common strategy for introducing Fluorine-18 is via nucleophilic substitution on an alkyl chain bearing a good leaving group. Therefore, a proposed precursor would be an N-alkylated derivative of this compound with a terminal tosylate or mesylate group.

Proposed Synthetic Scheme for N-(2-tosyloxyethyl)-1-(4-fluorophenyl)piperidin-4-one (Precursor)

A plausible synthetic route involves a two-step process starting from the commercially available this compound.

  • N-alkylation with 2-bromoethanol: this compound is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile to yield 1-(4-fluorophenyl)-N-(2-hydroxyethyl)piperidin-4-one.

  • Tosylation: The resulting alcohol is then reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine in a solvent such as dichloromethane to afford the desired precursor, N-(2-tosyloxyethyl)-1-(4-fluorophenyl)piperidin-4-one.

The non-radioactive standard, N-(2-[19F]fluoroethyl)-1-(4-fluorophenyl)piperidin-4-one, can be synthesized by reacting the hydroxyethyl intermediate with a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-1-(4-fluorophenyl)piperidin-4-one
  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).

  • Stir the reaction mixture at reflux for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired product.

  • Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(2-tosyloxyethyl)-1-(4-fluorophenyl)piperidin-4-one (Precursor)
  • Dissolve the N-(2-hydroxyethyl)-1-(4-fluorophenyl)piperidin-4-one (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the tosylated precursor.

  • Confirm the structure and purity by NMR and mass spectrometry.

Radiolabeling with Fluorine-18

The most common method for introducing 18F is through nucleophilic substitution using [18F]fluoride.

Protocol 3: [18F]Radiolabeling of the Precursor
  • Produce [18F]Fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).

  • Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [18F]fluoride/K222 complex by heating under a stream of nitrogen.

  • Add a solution of the tosylated precursor (2-5 mg) in anhydrous acetonitrile or dimethyl sulfoxide (DMSO) to the dried [18F]fluoride.

  • Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude product.

  • Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.

  • Elute the [18F]labeled product from the cartridge with acetonitrile.

  • Purify the product using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulate the final product in a suitable buffer (e.g., phosphate-buffered saline with ethanol) for in vivo studies.

Quality Control

Protocol 4: Quality Control of [18F]N-(2-fluoroethyl)-1-(4-fluorophenyl)piperidin-4-one
  • Radiochemical Purity: Analyze the final product using analytical HPLC with a radio-detector to determine the percentage of radioactivity corresponding to the desired product. Co-inject with the non-radioactive standard to confirm identity.

  • Specific Activity: Measure the total radioactivity and the mass of the product to calculate the specific activity (in GBq/µmol or Ci/µmol).

  • Residual Solvents: Analyze the final formulation for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography (GC).

  • pH and Sterility: Ensure the pH of the final product is within the physiological range (6.5-7.5) and perform sterility and endotoxin testing before human use.

Data Presentation

The following table summarizes expected quantitative data for a novel radiolabeled piperidine derivative based on values reported for similar compounds in the literature.[1][2]

ParameterExpected ValueReference Compounds
Radiochemical Yield (decay-corrected) 20-60%[18F]SFE[1], [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine[2]
Radiochemical Purity >98%[18F]SFE[1]
Specific Activity at End of Synthesis 40-150 GBq/µmol (1.1-4.1 Ci/µmol)[18F]SFE[1], [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine[2]
Synthesis Time 60-100 minutes[18F]SFE[1]

In Vitro and In Vivo Evaluation

Protocol 5: In Vitro Autoradiography
  • Prepare tissue sections (e.g., brain slices from a relevant animal model) and mount them on microscope slides.

  • Incubate the sections with a low nanomolar concentration of the radiotracer in a suitable buffer.

  • For blocking studies, pre-incubate adjacent sections with a high concentration of a known ligand for the target of interest or the non-radioactive standard.

  • Wash the sections to remove unbound radiotracer.

  • Expose the dried sections to a phosphor imaging plate or autoradiographic film.

  • Analyze the resulting images to determine the regional distribution of the radiotracer binding.

Protocol 6: In Vivo PET Imaging and Biodistribution in Rodents
  • Anesthetize healthy rodents (e.g., mice or rats).

  • Inject a known amount of the radiolabeled compound intravenously via the tail vein.

  • Acquire dynamic or static PET scans at various time points post-injection.

  • For biodistribution studies, euthanize animals at different time points, dissect organs of interest (brain, heart, lungs, liver, kidneys, muscle, bone, and blood).

  • Weigh the tissues and measure the radioactivity in each organ using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

  • For blocking studies, pre-administer a blocking agent or the non-radioactive standard before injecting the radiotracer.

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling & Purification cluster_evaluation Evaluation s1 This compound s2 N-alkylation with 2-bromoethanol s1->s2 s3 N-(2-hydroxyethyl)-1-(4-fluorophenyl)piperidin-4-one s2->s3 s4 Tosylation s3->s4 s5 N-(2-tosyloxyethyl)-1-(4-fluorophenyl)piperidin-4-one (Precursor) s4->s5 r2 Nucleophilic Substitution s5->r2 r1 [18F]Fluoride Production r1->r2 r3 Crude [18F]Radiotracer r2->r3 r4 HPLC Purification r3->r4 r5 Formulated [18F]Radiotracer r4->r5 e1 Quality Control r5->e1 e2 In Vitro Autoradiography r5->e2 e3 In Vivo PET Imaging r5->e3 e4 Biodistribution Studies r5->e4

Caption: Overall workflow for the development of the radiolabeled piperidine derivative.

radiolabeling_process start [18F]Fluoride from Cyclotron drying Azeotropic Drying with K222/K2CO3 start->drying labeling Reaction with Precursor (100-120 °C, 10-15 min) drying->labeling trapping SPE Purification (C18) labeling->trapping hplc Semi-preparative HPLC trapping->hplc formulation Formulation in Saline/Ethanol hplc->formulation qc Quality Control formulation->qc

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the yield of 1-(4-Fluorophenyl)piperidin-4-one synthesis. It includes troubleshooting guides for common issues encountered during two primary synthetic routes: Buchwald-Hartwig Amination and Reductive Amination. Detailed experimental protocols, quantitative data, and frequently asked questions are also provided to assist researchers in optimizing their synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to enhance reaction outcomes.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. However, its success is highly dependent on the careful control of various reaction parameters.

Question: Why is my Buchwald-Hartwig reaction showing low or no conversion to this compound?

Potential CauseRecommended Solution
Catalyst Inactivity Ensure the palladium source and phosphine ligand are of high purity and handled under an inert atmosphere to prevent deactivation. Consider using a pre-formed palladium catalyst for more consistent results.
Inappropriate Ligand Choice The choice of phosphine ligand is critical. For the coupling of piperidin-4-one with an aryl halide, bulky and electron-rich ligands such as XPhos or RuPhos are often effective. It may be necessary to screen a variety of ligands to find the optimal one for this specific transformation.
Incorrect Base The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may require higher temperatures and longer reaction times.
Suboptimal Reaction Temperature The reaction temperature needs to be carefully optimized. Typically, temperatures between 80-110 °C are employed. Too low a temperature may result in slow or incomplete reaction, while excessively high temperatures can lead to catalyst decomposition.
Poor Solvent Quality Use anhydrous and deoxygenated solvents (e.g., toluene, dioxane, or THF) to prevent quenching of the catalyst and side reactions.

Logical Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low/No Product Formation check_reagents Verify Reagent Purity and Inertness start->check_reagents check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst check_conditions Assess Reaction Conditions check_catalyst->check_conditions optimize_ligand Screen Different Ligands check_conditions->optimize_ligand If catalyst is active optimize_base Test Alternative Bases check_conditions->optimize_base If ligand is appropriate optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp If base is suitable optimize_solvent Use Anhydrous/Degassed Solvent check_conditions->optimize_solvent If temperature is optimal success Improved Yield optimize_ligand->success optimize_base->success optimize_temp->success optimize_solvent->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction involving the formation of an imine or enamine intermediate from 4-piperidone and 4-fluoroaniline, followed by in-situ reduction.

Question: What are the common reasons for low yield in the reductive amination synthesis of this compound?

Potential CauseRecommended Solution
Inefficient Imine Formation Ensure the removal of water formed during the initial condensation step. This can be achieved by using a dehydrating agent or azeotropic distillation. The pH of the reaction mixture should be weakly acidic (pH 4-6) to facilitate imine formation without promoting side reactions.
Inappropriate Reducing Agent The choice of reducing agent is critical. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion without reducing the ketone starting material.[1]
Side Reactions Over-reduction of the ketone starting material can occur with stronger reducing agents like sodium borohydride (NaBH₄). Ensure the reducing agent is added after the initial imine formation.
Reaction Temperature The reaction is typically carried out at room temperature. Elevated temperatures may lead to decomposition of the product or the formation of byproducts.
Purity of Starting Materials Impurities in the 4-piperidone or 4-fluoroaniline can interfere with the reaction. Ensure the starting materials are of high purity.

Logical Troubleshooting Workflow for Reductive Amination

G start Low Product Yield check_imine Confirm Imine Formation (e.g., by TLC/LC-MS) start->check_imine check_reducing_agent Verify Reducing Agent Activity and Suitability check_imine->check_reducing_agent optimize_ph Adjust pH for Imine Formation check_imine->optimize_ph If imine formation is incomplete check_conditions Review Reaction Conditions check_reducing_agent->check_conditions change_reducing_agent Switch to a Milder Reducing Agent check_reducing_agent->change_reducing_agent If starting material is reduced control_temp Maintain Room Temperature check_conditions->control_temp If side products are observed purify_sm Purify Starting Materials check_conditions->purify_sm If reaction is sluggish success Increased Yield optimize_ph->success change_reducing_agent->success control_temp->success purify_sm->success

Caption: Troubleshooting workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, Buchwald-Hartwig amination or reductive amination?

Both methods are viable for the synthesis of N-aryl piperidones. The choice often depends on the availability of starting materials and the scale of the reaction. Reductive amination is often simpler to perform and uses less expensive reagents, making it suitable for larger-scale synthesis. Buchwald-Hartwig amination offers broader substrate scope and may be preferred for library synthesis or when specific functional groups are present that are not compatible with reductive amination conditions.

Q2: What are the common side products in the Buchwald-Hartwig synthesis of this compound?

Common side products can include the dehalogenated starting material (fluorobenzene), homo-coupling of the aryl halide, and the formation of diarylamines. These can often be minimized by careful optimization of the catalyst, ligand, base, and reaction conditions.

Q3: How can I monitor the progress of the reductive amination reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting materials (4-piperidone and 4-fluoroaniline) and the appearance of the product spot/peak will indicate the progress of the reaction.

Q4: What purification methods are most effective for this compound?

The crude product can typically be purified by column chromatography on silica gel. A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can be used for further purification if the product is a solid.

Q5: Are there any safety precautions I should be aware of during these syntheses?

Palladium catalysts and phosphine ligands used in the Buchwald-Hartwig amination can be air- and moisture-sensitive and should be handled under an inert atmosphere. Reductive amination often uses hydride reagents that react with water and should be handled with care. Always consult the safety data sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-piperidone hydrochloride monohydrate (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add sodium tert-butoxide (2.5 eq) and anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Buchwald-Hartwig Amination

G reagents Combine Reactants, Catalyst, Ligand, and Base in Toluene inert Establish Inert Atmosphere reagents->inert heat Heat to 100 °C and Stir inert->heat monitor Monitor Reaction Progress heat->monitor workup Quench, Extract, and Dry monitor->workup purify Purify by Column Chromatography workup->purify product This compound purify->product

Caption: Step-by-step workflow for Buchwald-Hartwig synthesis.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 4-Fluoroaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq) and 4-fluoroaniline (1.1 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Experimental Workflow for Reductive Amination

G reagents Combine 4-Piperidone and 4-Fluoroaniline in DCE with Acetic Acid imine Stir for 1-2h for Imine Formation reagents->imine reduction Add NaBH(OAc)₃ and Stir for 12-24h imine->reduction monitor Monitor Reaction Progress reduction->monitor workup Quench, Extract, and Dry monitor->workup purify Purify by Column Chromatography workup->purify product This compound purify->product

Caption: Step-by-step workflow for reductive amination synthesis.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of this compound synthesis. The data presented is based on general principles of these reactions and may vary for this specific synthesis.

Table 1: Effect of Ligand on Buchwald-Hartwig Amination Yield

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Approximate Yield (%)
XPhos2NaOtBu1001285-95
RuPhos2NaOtBu1001280-90
BINAP2Cs₂CO₃1102460-70
dppf2K₃PO₄1102450-60

Table 2: Effect of Reducing Agent on Reductive Amination Yield

Reducing AgentStoichiometry (eq)SolventTemperature (°C)Time (h)Approximate Yield (%)
NaBH(OAc)₃1.5DCERT1880-90
NaBH₃CN1.5MeOHRT2475-85
NaBH₄2.0MeOH0 to RT1250-60 (with ketone reduction)
H₂/Pd-C-EtOHRT2470-80

References

challenges in the purification of 1-(4-Fluorophenyl)piperidin-4-one and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(4-Fluorophenyl)piperidin-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a low yield after purification of this compound. What are the potential causes and solutions?

Low yields can stem from several factors throughout the purification process. Common causes include product loss during extraction and washing steps, incomplete crystallization, or suboptimal chromatographic separation.

Troubleshooting Steps:

  • Extraction & Washing: Minimize the number of aqueous washes to prevent the loss of the slightly water-soluble product. Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase.

  • Crystallization: Ensure the chosen solvent system for recrystallization is optimal. The ideal solvent should dissolve the compound at high temperatures but not at room temperature. Seeding the solution with a small crystal of the pure product can sometimes initiate crystallization.

  • Column Chromatography: If using column chromatography, ensure the column is packed correctly to avoid channeling. Monitor the elution carefully using Thin Layer Chromatography (TLC) to collect all product-containing fractions.

Q2: My purified this compound shows persistent impurities in the NMR/LC-MS analysis. How can I remove them?

The nature of the impurity will dictate the most effective purification strategy. Common impurities can include starting materials, by-products, or decomposition products.

Impurity Removal Strategies:

  • Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: For impurities with different polarities from the product, column chromatography is highly effective. A carefully chosen eluent system can provide good separation.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction can be a simple and effective purification step.

Q3: What is the optimal solvent system for the column chromatography of this compound?

The optimal solvent system will depend on the specific impurities present. However, a good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Recommended Starting Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Gradient: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate). The exact gradient should be determined by TLC analysis.

Q4: I am struggling to induce crystallization of this compound. What techniques can I try?

Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent.

Tips for Inducing Crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystallization.

  • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.

  • Cooling: Slowly cool the solution in an ice bath or refrigerator. Avoid rapid cooling, which can lead to the formation of an oil rather than crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying this compound by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldKey Parameters
Column Chromatography >98%70-90%Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient
Recrystallization >99%60-85%Solvent: Isopropanol, Ethanol, or Ethyl Acetate/Hexane mixture

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude This compound analysis Analyze Purity (TLC, NMR, LC-MS) start->analysis is_pure Is Purity >98%? analysis->is_pure end_product Pure Product is_pure->end_product Yes low_purity Low Purity Detected is_pure->low_purity No identify_impurity Identify Impurity Type low_purity->identify_impurity polar_impurity Polar Impurities identify_impurity->polar_impurity Different Polarity nonpolar_impurity Non-Polar Impurities identify_impurity->nonpolar_impurity Similar Polarity column_chrom Column Chromatography polar_impurity->column_chrom recrystallization Recrystallization nonpolar_impurity->recrystallization column_chrom->analysis recrystallization->analysis

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Decision_Tree start Crude Product select_solvent Select Solvent start->select_solvent dissolve Dissolve in Hot Solvent select_solvent->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect & Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No troubleshoot Troubleshoot: - Scratch Glass - Seed Crystal - Evaporate Solvent no_crystals->troubleshoot troubleshoot->cool

Caption: Decision tree for the recrystallization of this compound.

optimizing reaction conditions for scaled-up synthesis of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1-(4-fluorophenyl)piperidin-4-one, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary synthetic routes: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This is a versatile and widely used method for the formation of C-N bonds.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst- Use an air-stable precatalyst (e.g., XPhos Pd G3) to ensure the correct palladium-ligand ratio. - Ensure the phosphine ligand is bulky and electron-rich (e.g., XPhos, RuPhos).
2. Impure Reagents or Solvent- Use anhydrous, deoxygenated solvents. - Purify starting materials (4-fluorophenyl halide and piperidin-4-one) before use.
3. Inappropriate Reaction Temperature- Optimize the temperature, typically between 80-110 °C.
4. Non-Inert Atmosphere- Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen).
Reaction Stalls Before Completion 1. Catalyst Decomposition- Use a more robust ligand to protect the palladium center. - Lower the reaction temperature, which may require longer reaction times.
2. Product Inhibition- In some cases, a higher catalyst loading may be necessary to overcome inhibition.
Formation of Side Products 1. Dehalogenation of Aryl Halide- Use a ligand that promotes rapid reductive elimination. - Ensure strictly inert conditions.
2. Aryl Halide Homocoupling (Biaryl Formation)- Use a ligand that favors C-N reductive elimination over C-C coupling. - Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).
3. Hydroxylation of Aryl Halide- Ensure anhydrous conditions, especially when using hydroxide-sensitive bases.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Yield or Stalled Reaction check_reagents Are reagents pure and dry? Is the solvent deoxygenated? start->check_reagents check_catalyst Is the Pd source active? Is the ligand appropriate (e.g., XPhos)? check_reagents->check_catalyst Yes solution_reagents Solution: Purify starting materials. Use anhydrous, deoxygenated solvent. check_reagents->solution_reagents No check_conditions Is the temperature appropriate? Is the atmosphere inert? check_catalyst->check_conditions Yes solution_catalyst Solution: Use an air-stable precatalyst. Ensure ligand is bulky and electron-rich. check_catalyst->solution_catalyst No side_products Side Products Observed? check_conditions->side_products Yes solution_conditions Solution: Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. check_conditions->solution_conditions No solution_side_products Solution: Adjust ligand/base combination. Ensure strict inert conditions. side_products->solution_side_products Yes

Caption: A decision tree for troubleshooting common issues.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route is often employed when the aryl halide is activated by a strong electron-withdrawing group, such as a nitro group, ortho or para to the halide.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Insufficiently Activated Aryl Halide- Ensure the aryl halide has a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group. - 1-Fluoro-4-nitrobenzene is a common starting material.
2. Inappropriate Solvent- Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the reaction.
3. Ineffective Base- A moderate base like K₂CO₃ or Et₃N is often sufficient. Stronger bases like NaH can be used if necessary.
Incomplete Reaction 1. Low Reaction Temperature- Heating is often required (50-100 °C) to drive the reaction to completion.
2. Steric Hindrance- If either the nucleophile or the aryl halide is sterically hindered, longer reaction times or higher temperatures may be needed.
Formation of Side Products 1. Reaction with Solvent- In some cases, the solvent (e.g., DMF) can decompose at high temperatures and react with the starting materials.
2. Multiple Substitutions- If the aryl halide has multiple leaving groups, control the stoichiometry of the nucleophile to favor monosubstitution.

Troubleshooting Workflow for SNAr Reactions

G start Low Yield or Incomplete Reaction check_activation Is the aryl halide sufficiently activated? start->check_activation check_conditions Are the solvent and base appropriate? check_activation->check_conditions Yes solution_activation Solution: Use an aryl halide with a strong electron-withdrawing group (e.g., 1-fluoro-4-nitrobenzene). check_activation->solution_activation No check_temp Is the reaction temperature high enough? check_conditions->check_temp Yes solution_conditions Solution: Use a polar aprotic solvent (DMF, DMSO) and a suitable base (K₂CO₃, Et₃N). check_conditions->solution_conditions No solution_temp Solution: Increase the reaction temperature (50-100 °C) and monitor for completion. check_temp->solution_temp Yes

Caption: A decision tree for troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Buchwald-Hartwig or SNAr, is better for the scaled-up synthesis of this compound?

The choice of synthetic route depends on the available starting materials and the desired scale of the reaction. The Buchwald-Hartwig amination is generally more versatile as it does not require an activated aryl halide.[1] For large-scale synthesis, the cost and availability of the palladium catalyst and phosphine ligand are important considerations. The SNAr route can be more cost-effective if an activated aryl halide like 1-fluoro-4-nitrobenzene is readily available, as it does not require a metal catalyst.

Q2: What are the most critical parameters to control during the scale-up of the Buchwald-Hartwig amination?

For a successful scale-up, the following parameters are critical:

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent deactivation of the Pd(0) catalyst.

  • Solvent and Reagent Purity: Water and other impurities can significantly impact the reaction yield and purity.

  • Temperature Control: Exothermic reactions can be a concern on a larger scale, and proper temperature management is essential to avoid side reactions and catalyst decomposition.

  • Agitation: Efficient stirring is necessary to ensure proper mixing of the reagents, especially when using heterogeneous bases.

Q3: Can I use a weaker base than sodium tert-butoxide in the Buchwald-Hartwig reaction?

While strong bases like sodium tert-butoxide are commonly used to ensure efficient deprotonation, weaker bases such as potassium carbonate can sometimes be employed.[2] However, this often requires higher reaction temperatures and longer reaction times, which can lead to catalyst decomposition and lower yields. The choice of base should be optimized for the specific substrate and catalyst system.

Q4: How can I minimize the formation of the bis-arylated piperazine byproduct when using piperazine as a starting material?

The formation of the N,N'-bis-arylated piperazine is a common selectivity issue. To favor the desired mono-arylated product, it is recommended to use an excess of piperazine relative to the aryl halide.

Q5: What are the common purification methods for this compound?

The crude product is typically purified by flash column chromatography on silica gel. On a larger scale, crystallization or distillation may be more practical and cost-effective methods.

Data Presentation

The following tables summarize quantitative data for the synthesis of N-aryl piperidines, providing a comparison of different reaction conditions.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides with Amines

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100694
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88
SPhos Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
BrettPhos Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[3]

Table 2: Comparison of Reaction Conditions for the SNAr of 4-Ethoxy-2-fluoro-1-nitrobenzene

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
Piperidine Piperidine (2 eq.), K₂CO₃ (2 eq.)DMF128095
Morpholine Morpholine (2 eq.), Et₃N (2 eq.)DMSO109092
Aniline Aniline (1.5 eq.), NaH (1.5 eq.)THF246085
4-Methoxyphenol 4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.)Acetonitrile16Reflux88

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed cross-coupling of a chlorophenyl derivative with piperidine.[2]

Materials:

  • Chlorophenyl derivative (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the chlorophenyl derivative and piperidine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction of 4-ethoxy-2-fluoro-1-nitrobenzene with piperidine.[1]

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol)

  • Piperidine (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-fluoro-1-nitrobenzene.

  • Reagent Addition: Dissolve the starting material in anhydrous DMF. Add piperidine to the solution, followed by potassium carbonate.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide (Aryl)Pd(II)(X)L₂ OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord PdII_amine [(Aryl)Pd(II)(Amine)L₂]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido (Aryl)Pd(II)(Amido)L₂ Deprotonation->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Aryl_Amine Aryl-Amine Red_Elim->Aryl_Amine Aryl_Halide Aryl-X Aryl_Halide->OxAdd Amine Amine Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Workflow for SNAr Reactions

G start Start dissolve Dissolve starting material in polar aprotic solvent (e.g., DMF, DMSO) start->dissolve add_reagents Add nucleophile (e.g., piperidin-4-one) and base (e.g., K₂CO₃) dissolve->add_reagents heat Heat reaction mixture (e.g., 50-100 °C) add_reagents->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous workup and extraction monitor->workup Complete purify Purification (e.g., column chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for SNAr reactions.

References

Technical Support Center: Method Refinement for 1-(4-Fluorophenyl)piperidin-4-one Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in assays involving 1-(4-Fluorophenyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:

  • Cell-Based Factors: Variations in cell passage number, cell health, and seeding density can all impact results. It is crucial to use cells within a consistent and low passage number range.

  • Compound Purity and Handling: The purity of your this compound can affect its activity. Impurities may have their own biological effects. Additionally, ensure the compound is fully dissolved in your solvent (e.g., DMSO) before further dilution into your assay medium to avoid precipitation.

  • Assay Conditions: Minor differences in incubation times, reagent concentrations (especially serum), and plate types can lead to variability.

  • Data Analysis: The method used for curve fitting and IC50 calculation can influence the final value. Using a consistent non-linear regression model is recommended.

Q2: How much variability in IC50 values is considered acceptable for this type of compound?

A2: For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable. However, larger variations may signal underlying issues with experimental consistency that should be investigated.

Q3: I suspect my this compound is aggregating in the assay buffer. How can I test for and mitigate this?

A3: Compound aggregation is a frequent cause of assay artifacts. Here’s how to address it:

  • Visual Inspection: Visually inspect your compound dilutions for any signs of precipitation.

  • Detergent Test: A common method to diagnose aggregation is to include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the compound's activity may be influenced by aggregation.

  • Dynamic Light Scattering (DLS): DLS can be used to directly measure the size of particles in your compound solution, providing evidence of aggregate formation.

  • Mitigation: If aggregation is suspected, you can try lowering the compound concentration, using a different solvent, or modifying the assay buffer composition.

Q4: Can the pH of the assay buffer affect the performance of this compound?

A4: Yes, the pH of the assay buffer can be critical. The piperidine nitrogen in this compound has a pKa, and its protonation state will change with pH. At a pH below its pKa, the compound will be more polar and potentially more soluble. Above the pKa, it will be in its neutral, more lipophilic form, which could increase its tendency to aggregate or interact non-specifically with assay components. Therefore, maintaining a consistent and appropriate pH is essential for reproducible results.

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A5: To ensure the integrity of your compound:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your assay, which should typically not exceed 0.5%.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.

  • Quality Control: Periodically check the purity of your stock solution using a method like HPLC, especially if it has been stored for an extended period.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette carefully and consistently. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure pipette tips are properly sealed.
Compound Precipitation Visually inspect wells for any signs of compound precipitation after addition. Ensure the final solvent concentration is low and consistent across all wells.
Incomplete Reagent Mixing Gently mix the plate after adding each reagent, including the compound and detection reagents.
Issue 2: Atypical Dose-Response Curve (e.g., steep, flat, or biphasic)
Possible Cause Suggested Solution
Compound Aggregation Perform a detergent test as described in the FAQs. Test a wider range of lower compound concentrations.
Cytotoxicity at High Concentrations If the curve plateaus or drops at high concentrations, it may be due to non-specific toxicity. Correlate the dose-response curve with microscopic observation of cell health.
Assay Interference The compound may interfere with the assay readout (e.g., intrinsic fluorescence or absorbance). Run a "no-cell" control with the compound and assay reagents to check for interference.
Complex Biological Activity The compound may have multiple targets or a complex mechanism of action, leading to a non-standard dose-response. Consider using alternative assays to explore different biological endpoints.

Data Presentation

Table 1: Representative IC50 Values of Piperidin-4-one Analogs in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)
Piperidone Analog AHL-60Leukemia1.52
Piperidone Analog BK562Leukemia1.91
Piperidone Analog CMolm-13Leukemia2.26
Piperidone Analog DMV4-11Leukemia2.50
Piperidone Analog EU937Leukemia3.10

Note: This table presents hypothetical data based on published results for similar piperidin-4-one derivatives to illustrate expected potency ranges.

Table 2: Purity Analysis of this compound by HPLC
ParameterResult
Retention Time4.72 min
Purity (Area %)99.5%
Impurity 1 (RT 3.15 min)0.25%
Impurity 2 (RT 5.89 min)0.15%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL

Note: This table provides an example of data obtained from an HPLC purity analysis.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general method for assessing the effect of this compound on the viability of a cancer cell line.

1. Cell Seeding:

  • Harvest cells in the exponential growth phase.
  • Perform a cell count and determine viability (e.g., using trypan blue exclusion).
  • Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.
  • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
  • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

3. MTT Assay:

  • After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.

1. Membrane Preparation:

  • Homogenize tissue known to express sigma-1 receptors (e.g., guinea pig liver) or cells overexpressing the receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
  • Wash the membrane pellet by resuspension and re-centrifugation.
  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Binding Assay:

  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: Membrane preparation, radioligand (e.g., [³H]-(+)-pentazocine at a concentration near its Kd), and assay buffer.
  • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known sigma-1 ligand (e.g., haloperidol) to saturate the receptors.
  • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log of the this compound concentration.
  • Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.
  • Water: Deionized or HPLC grade.
  • Mobile Phase Modifier: 0.1% Formic Acid or Trifluoroacetic Acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B).

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 239 nm (or a wavelength of maximum absorbance for the compound).
  • Injection Volume: 10 µL.
  • Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., methanol or acetonitrile).
  • Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution.

5. Data Analysis:

  • Run the standard and sample solutions on the HPLC system.
  • Determine the retention time of the main peak corresponding to this compound.
  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1-(4-Fluorophenyl) piperidin-4-one GPCR GPCR Ligand->GPCR Binds G_protein Gαβγ GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental_Workflow start Start: Inconsistent Assay Results check_purity Step 1: Verify Compound Purity & Integrity (HPLC, NMR) start->check_purity check_solubility Step 2: Assess Compound Solubility & Aggregation (Visual, DLS, Detergent Test) check_purity->check_solubility optimize_cells Step 3: Standardize Cell Culture Conditions (Passage number, Seeding density) check_solubility->optimize_cells optimize_assay Step 4: Refine Assay Parameters (Incubation time, Reagent concentration) optimize_cells->optimize_assay analyze_data Step 5: Consistent Data Analysis (Non-linear regression) optimize_assay->analyze_data end End: Consistent & Reliable Results analyze_data->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

Biased_Agonism Balanced_Agonist Balanced Agonist GPCR GPCR Balanced_Agonist->GPCR G_Protein_Pathway G-Protein Pathway Balanced_Agonist->G_Protein_Pathway Equal Efficacy Beta_Arrestin_Pathway β-Arrestin Pathway Balanced_Agonist->Beta_Arrestin_Pathway Equal Efficacy Biased_Agonist Biased Agonist (e.g., this compound) Biased_Agonist->GPCR Biased_Agonist->G_Protein_Pathway Preferential Efficacy GPCR->G_Protein_Pathway Activates GPCR->Beta_Arrestin_Pathway Activates

Caption: Conceptual diagram illustrating biased agonism at a GPCR.

Technical Support Center: Addressing Solubility Challenges of 1-(4-Fluorophenyl)piperidin-4-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 1-(4-Fluorophenyl)piperidin-4-one in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a synthetic organic compound often used as an intermediate in the development of pharmaceuticals, particularly for neurological disorders.[1] Its chemical structure, featuring a fluorophenyl group, contributes to its relatively non-polar nature, which can lead to poor solubility in water. This low aqueous solubility can be a significant hurdle in preclinical and formulation studies, affecting bioavailability and uniform dosage.[2][3]

Q2: What are the known physicochemical properties of this compound?

A2: Key properties are summarized in the table below. Understanding these is crucial for developing effective solubilization strategies.

PropertyValueReference
Molecular Formula C₁₁H₁₂FNO[1]
Molecular Weight 193.22 g/mol [1]
Appearance Yellow solid[1]
CAS Number 116247-98-4[1]

Q3: I am observing that this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A3: When encountering solubility issues, consider the following initial steps:

  • Visual Inspection: Confirm that the undissolved material is indeed the target compound and not a contaminant.

  • Purity Check: Ensure the purity of the compound, as impurities can affect solubility.

  • pH of the Medium: The pH of your aqueous medium can significantly impact the solubility of ionizable compounds. Although this compound is not strongly acidic or basic, slight pH adjustments can sometimes improve wettability and dissolution.

  • Gentle Heating and Agitation: Applying gentle heat and consistent agitation (e.g., stirring or sonication) can help overcome the initial energy barrier for dissolution. However, be cautious of potential degradation at elevated temperatures.

Below is a workflow to guide your initial troubleshooting process.

G Initial Troubleshooting Workflow for Solubility Issues start Start: Undissolved Compound Observed visual_inspection Visual Inspection & Purity Check start->visual_inspection ph_check Measure and Record pH of Aqueous Medium visual_inspection->ph_check heat_agitation Apply Gentle Heat and/or Agitation (e.g., Sonication) ph_check->heat_agitation reassess Reassess Solubility heat_agitation->reassess dissolved Compound Dissolved: Proceed with Experiment reassess->dissolved Yes not_dissolved Compound Still Undissolved: Proceed to Advanced Techniques reassess->not_dissolved No

Caption: Initial troubleshooting steps for solubility problems.

Troubleshooting Guides: Enhancing Aqueous Solubility

If initial troubleshooting steps are unsuccessful, more advanced techniques may be required. The following guides provide an overview of common methods to enhance the solubility of poorly water-soluble compounds like this compound.

Guide 1: pH Adjustment

The solubility of weakly acidic or basic compounds can be significantly increased by adjusting the pH of the aqueous medium to favor the ionized form, which is generally more water-soluble.

Q: How can I use pH to improve the solubility of my compound?

A:

  • Determine the pKa: First, determine the pKa of this compound. The piperidine ring has a basic nitrogen atom, suggesting the compound will be more soluble at a lower pH where it can be protonated.

  • Prepare a pH Gradient: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

  • Conduct Solubility Studies: Add an excess amount of the compound to each buffer and allow it to equilibrate (typically with agitation for 24-48 hours).

  • Quantify the Solubilized Compound: After equilibration, filter the suspension and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Select the Optimal pH: The pH at which the highest concentration is achieved is the optimal pH for solubilization.

G Workflow for Solubility Enhancement via pH Adjustment start Start: Poor Solubility in Neutral Buffer determine_pka Determine pKa of the Compound start->determine_pka prepare_buffers Prepare Buffers with a Range of pH Values determine_pka->prepare_buffers add_compound Add Excess Compound to Each Buffer prepare_buffers->add_compound equilibrate Equilibrate with Agitation add_compound->equilibrate filter_quantify Filter and Quantify Solubilized Compound (e.g., HPLC) equilibrate->filter_quantify analyze Analyze Data to Find Optimal pH filter_quantify->analyze optimal_ph Use Optimal pH for Subsequent Experiments analyze->optimal_ph

Caption: pH adjustment workflow for solubility enhancement.

Guide 2: Co-solvents

Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.

Q: Which co-solvents are suitable and how should I use them?

A: Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] The choice of co-solvent and its concentration depends on the specific requirements of your experiment, including any potential effects on downstream assays.

Co-solventTypical Concentration RangeConsiderations
Ethanol 1-20% (v/v)Can affect cell viability in cell-based assays at higher concentrations.
Propylene Glycol 1-40% (v/v)Generally considered safe for many applications.
Polyethylene Glycol (PEG 300/400) 1-50% (v/v)High solubilizing capacity for many hydrophobic compounds.
Dimethyl Sulfoxide (DMSO) <1% (v/v)Potent solvent, but can have biological effects and should be used at the lowest effective concentration.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess of this compound to each mixture and determine the solubility as described in the pH adjustment guide.

  • Select the Lowest Effective Concentration: Use the lowest concentration of co-solvent that provides the desired solubility to minimize potential artifacts in your experiment.

Guide 3: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

Q: What type of surfactant should I consider?

A: Non-ionic surfactants are often preferred as they are generally less disruptive to biological systems than ionic surfactants.

SurfactantTypeTypical ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1-2% (w/v)Commonly used in pharmaceutical formulations.
Poloxamers (e.g., Pluronic® F-68) Non-ionic0.1-5% (w/v)Thermosensitive gelling properties at higher concentrations.
Sodium Dodecyl Sulfate (SDS) Anionic0.1-1% (w/v)Can denature proteins and disrupt cell membranes.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Choose a suitable surfactant.

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).

  • Equilibrate with Compound: Add an excess of this compound and equilibrate.

  • Quantify Solubility: Determine the solubility in the surfactant solutions.

Guide 4: Other Advanced Methods

For more challenging solubility issues, other techniques can be employed, often in the context of formulation development.

MethodDescription
Solid Dispersion The compound is dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution rate.[5] Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) are often used.[4]
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.[6]
Particle Size Reduction Techniques like micronization or nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[7][8][9]

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases the concentration of the more soluble ionized form.Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the solvent.Effective for many non-polar compounds.May interfere with biological assays; can have toxicity concerns.
Surfactants Forms micelles to encapsulate the compound.High solubilization capacity.Can disrupt biological membranes; may interfere with assays.
Solid Dispersion Enhances dissolution by dispersing the compound in a hydrophilic matrix.Significant increase in dissolution rate and bioavailability.[5]Requires specialized formulation techniques.
Cyclodextrin Complexation Forms inclusion complexes to increase apparent solubility.Can improve stability and bioavailability.Can be expensive; stoichiometry of complexation needs to be determined.
Particle Size Reduction Increases surface area to enhance dissolution rate.Broadly applicable.May not increase equilibrium solubility; can lead to particle agglomeration.[6][7]

References

strategies to control stereoselectivity in reactions involving 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for controlling stereoselectivity in reactions involving 1-(4-Fluorophenyl)piperidin-4-one. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereocontrol in reactions at the C4 position of this compound?

A1: The main strategies for controlling stereoselectivity in reactions involving this compound revolve around three core principles:

  • Substrate Control: Modifying the starting material to include a chiral auxiliary that directs the stereochemical outcome of a subsequent reaction.

  • Reagent Control: Employing a chiral reagent, such as a chiral reducing agent or a chiral organometallic reagent, to induce stereoselectivity.

  • Catalyst Control: Using a chiral catalyst, which can be a metal complex with a chiral ligand or a chiral organic molecule (organocatalyst), to create a chiral environment for the reaction. These catalysts can facilitate a variety of transformations, including asymmetric reductions, additions, and cycloadditions.[1][2]

Q2: How can I introduce a chiral center at the C3 and C4 positions of the piperidine ring simultaneously?

A2: A powerful method for the diastereoselective synthesis of substituted piperidin-4-ols involves a one-pot sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement.[3] This approach can be adapted for derivatives of this compound, offering excellent diastereoselectivities.[3]

Q3: Are there effective organocatalytic methods for the asymmetric functionalization of piperidine derivatives?

A3: Yes, organocatalysis is a robust strategy. For instance, chiral primary amines can be used in reductive transaminations of pyridinium salts to synthesize a variety of chiral piperidines with excellent diastereoselectivity and enantioselectivity.[4] Additionally, organocatalytic domino Michael addition/aminalization reactions, often catalyzed by prolinol derivatives, can construct polysubstituted piperidines with multiple contiguous stereocenters.[4]

Q4: What are some common issues that lead to low enantiomeric or diastereomeric excess in these reactions?

A4: Common issues include:

  • Suboptimal Catalyst or Reagent: The chosen chiral catalyst or reagent may not be well-suited for the specific substrate or reaction conditions.

  • Incorrect Reaction Temperature: Temperature can have a significant impact on stereoselectivity. Often, lower temperatures favor the kinetic product and can lead to higher stereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of competing stereochemical pathways.

  • Racemization: The product may be susceptible to racemization under the reaction or workup conditions, especially in the presence of acid or base.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in the Asymmetric Reduction of the Ketone
Potential Cause Troubleshooting Steps
Inefficient Chiral Catalyst/Ligand Screen a variety of chiral ligands for your metal catalyst (e.g., Rh, Ru, Ir) or different chiral organocatalysts (e.g., chiral phosphoric acids).
Suboptimal Reducing Agent For catalytic transfer hydrogenations, experiment with different hydride sources (e.g., Hantzsch esters, benzothiazolines).[5]
Incorrect Temperature Systematically vary the reaction temperature. Lower temperatures often increase enantioselectivity.
Solvent Choice Test a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF).
Issue 2: Poor Diastereoselectivity in Nucleophilic Addition to the Ketone
Potential Cause Troubleshooting Steps
Steric Hindrance If using a chiral auxiliary, ensure it provides sufficient steric bulk to effectively block one face of the ketone.
Chelation Control Not Optimal For reactions involving metal enolates, consider using different Lewis acids to promote a more rigid, chelated transition state.
Equilibration of Products Analyze the reaction at different time points to determine if the initial diastereomeric ratio erodes over time. If so, shorten the reaction time or modify the workup procedure to be milder.
Reagent Stoichiometry Optimize the equivalents of the nucleophile and any additives.

Quantitative Data from Related Stereoselective Piperidine Syntheses

The following tables summarize quantitative data from stereoselective reactions on piperidine precursors, which can serve as a guide for optimizing reactions with this compound.

Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction of Dihydropyridines [2][6]

EntryAryl Boronic AcidLigandYield (%)ee (%)
1Phenylboronic acid(R)-DTBM-SEGPHOS8596
24-Tolylboronic acid(R)-DTBM-SEGPHOS8295
34-Methoxyphenylboronic acid(R)-DTBM-SEGPHOS8897
44-Chlorophenylboronic acid(R)-DTBM-SEGPHOS7594

Table 2: Organocatalytic Domino Michael Addition/Aminalization [4]

EntryAldehydeNitroolefinCatalystYield (%)dree (%)
1Propanalβ-NitrostyreneO-TMS diphenylprolinol78>20:199
2Butanalβ-NitrostyreneO-TMS diphenylprolinol75>20:198
3Propanal1-Nitro-2-phenyletheneO-TMS diphenylprolinol8215:199

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of an N-Aryl Piperidin-4-one using a Chiral Organocatalyst

This protocol is adapted from methodologies for the asymmetric reduction of ketimines.[5]

  • Catalyst and Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral phosphoric acid catalyst (5-10 mol%) in a suitable anhydrous solvent (e.g., toluene, CH2Cl2).

  • Substrate Addition: Add the this compound (1.0 equiv) to the catalyst solution.

  • Hydride Source Addition: Add the hydride source, such as a Hantzsch ester or benzothiazoline (1.2-1.5 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Protocol 2: General Procedure for Diastereoselective Nucleophilic Addition

This protocol is a generalized procedure based on principles of stereoselective additions to carbonyls.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv) and an anhydrous solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C).

  • Nucleophile Addition: Slowly add the nucleophilic reagent (e.g., an organolithium or Grignard reagent, 1.1-1.5 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at low temperature for the specified time, monitoring by TLC for the consumption of the starting material.

  • Quenching: Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH4Cl.

  • Workup: Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification and Analysis: Purify the product by flash chromatography. Determine the diastereomeric ratio by 1H NMR spectroscopy or GC-MS analysis of the crude reaction mixture.

Visualizations

Stereocontrol_Strategies sub This compound sub_control Substrate Control (Chiral Auxiliary) sub->sub_control Attach Auxiliary reagent_control Reagent Control (Chiral Reagent) sub->reagent_control React with catalyst_control Catalyst Control (Asymmetric Catalyst) sub->catalyst_control React in presence of product Chiral Piperidine Derivative sub_control->product Diastereoselective Reaction reagent_control->product catalyst_control->product

Caption: Overview of major strategies for stereocontrol.

Troubleshooting_Workflow start Low Stereoselectivity (ee% or dr) temp Optimize Temperature (Often Lower) start->temp solvent Screen Solvents (Polarity, Coordination) temp->solvent No Improvement success High Stereoselectivity Achieved temp->success Improved catalyst Screen Chiral Catalysts/ Ligands/Reagents solvent->catalyst No Improvement solvent->success Improved concentration Vary Concentration catalyst->concentration No Improvement catalyst->success Improved concentration->success Improved

Caption: A logical workflow for troubleshooting low stereoselectivity.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Fluorophenyl)piperidin-4-one and its Analogs in Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 1-arylpiperidin-4-ones have garnered significant attention due to their versatile pharmacological profiles. This guide provides a comparative analysis of 1-(4-Fluorophenyl)piperidin-4-one and its analogs, focusing on their performance in three key therapeutic areas: oncology, neuropsychiatry, and neurodegenerative diseases. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

N-arylpiperidone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The introduction of different substituents on the N-aryl ring significantly influences their potency and selectivity.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against different cancer cell lines. The data highlights the structure-activity relationships (SAR) within this class of compounds.

Compound IDN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1 4-Fluorophenyl A549 (Lung)< 5[1]
2 4-ChlorophenylA549 (Lung)< 5[1]
3 3,4-DichlorophenylA549 (Lung)< 5[1]
4 4-BromophenylHCT116 (Colon)< 3[1]
5 4-NitrophenylHCT116 (Colon)> 10[1]
6 4-MethoxyphenylMCF7 (Breast)> 10[1]
7 PhenylMCF7 (Breast)> 10[1]
8 3,5-bis(4-methoxybenzylidene)518A2 (Melanoma)Not specified[2]
9 3,5-bis(3-bromophenyl)518A2 (Melanoma)Not specified[2]

Key Findings:

  • Halogen substitution on the phenyl ring, particularly with fluorine and chlorine, appears to be favorable for anticancer activity against A549 and HCT116 cell lines.[1]

  • Electron-withdrawing groups (e.g., halogens) seem to enhance cytotoxicity more than electron-donating groups (e.g., methoxy).[1]

  • The presence of bulky substituents at the 3 and 5 positions of the piperidone ring, as seen in curcuminoid analogs, also confers potent antiproliferative effects.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidone analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5][6] Several small molecule inhibitors, including some piperidone derivatives, are thought to exert their anticancer effects by targeting this pathway.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidone Piperidone Analogs Piperidone->PI3K inhibit Piperidone->Akt inhibit

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by piperidone analogs.

Dopamine D2 Receptor Antagonism

N-arylpiperidines are well-established scaffolds for developing dopamine D2 receptor antagonists, which are crucial in the treatment of psychosis and other neuropsychiatric disorders. The nature of the N-aryl substituent and other structural modifications significantly impact the binding affinity and selectivity for the D2 receptor.

Comparative Binding Affinity Data

The following table presents the inhibitor constant (Ki) values of various piperidine analogs for the dopamine D2 receptor.

Compound IDStructure/DescriptionD2 Receptor Ki (nM)Reference
10 1-(4-Fluorophenyl)piperidine derivative 5.5[8]
11 1-(3-Methylphenyl)piperidine derivative13[8]
12 1-(4-Chlorophenyl)piperidine derivative53[8]
13 1-Phenylpiperidine derivative27[8]
14 Aripiprazole analog 6< 0.3[9]
15 Aripiprazole analog 7< 0.3[9]
16 SpiperoneNot specified[10]
17 Haloperidol1.45[10]

Key Findings:

  • The 4-fluorophenyl substituent in this series of piperidine ethers confers high potency for the D2 receptor.[8]

  • Small modifications to the N-aryl ring can lead to significant changes in binding affinity, highlighting the sensitivity of the receptor's binding pocket.[8]

  • More complex structures, such as those related to aripiprazole, can achieve very high affinity for the D2 receptor.[9]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the dopamine D2 receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of the test compound.[11]

  • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.[10]

Signaling Pathway: Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[12][13] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors.[14]

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream Antagonist Piperidone Antagonist Antagonist->D2R blocks

Caption: Dopamine D2 receptor signaling pathway and its antagonism by piperidone analogs.

Acetylcholinesterase Inhibition

Piperidine-based structures are central to the design of acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.[15][16]

Comparative Inhibition Data

The following table shows the IC50 values for AChE inhibition by various piperidine derivatives.

Compound IDDescriptionAChE IC50 (nM)Reference
18 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7[17]
19 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine0.56[18]
20 N-(2-(piperidin-1-yl)ethyl)benzamide derivative 5a (ortho-chloro)90[19]
21 N-(2-(piperidin-1-yl)ethyl)benzamide derivative 5d (ortho-fluoro)13[19]
22 Tacrine derivative 6h3.65[20]
23 Dihydrothiazolyl hydrazone-phenyl piperidine hybrid D1f39[21]

Key Findings:

  • The piperidine moiety is a common feature in potent AChE inhibitors.[17][18]

  • The nature of the substituent on the piperidine nitrogen and at the 4-position is critical for high inhibitory activity.[18][19]

  • Halogen substitution on appended aromatic rings can significantly influence potency, with fluorine often being a favorable substituent.[19]

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[22]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[23]

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, AChE enzyme solution, and the test inhibitor at various concentrations.[24]

  • Initiate Reaction: Start the reaction by adding the ATCI substrate.[24]

  • Absorbance Measurement: Measure the rate of formation of the yellow product, 5-thio-2-nitrobenzoate, by monitoring the absorbance at 412 nm over time.[22]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[25]

Neuronal Signaling and AChE Role

Acetylcholinesterase plays a critical role in terminating cholinergic neurotransmission by rapidly hydrolyzing acetylcholine in the synaptic cleft.[15][26] This ensures the precise control of neuronal signaling.

AChE_Neuronal_Signaling cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR binds to AChE Acetylcholinesterase (AChE) ACh->AChE AChR->Postsynaptic triggers signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes ACh to Inhibitor Piperidine Inhibitor Inhibitor->AChE inhibits

Caption: Role of Acetylcholinesterase in neuronal signaling and its inhibition.

This comparative guide demonstrates the significant therapeutic potential of this compound and its analogs across different disease areas. The presented data and experimental protocols provide a valuable starting point for researchers aiming to design and develop novel piperidone-based therapeutics with improved efficacy and selectivity. Further exploration of the structure-activity relationships and mechanisms of action will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 1-(4-Fluorophenyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, piperidin-4-one derivatives have emerged as a versatile scaffold, exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the biological activity of novel 1-(4-Fluorophenyl)piperidin-4-one derivatives, offering a synthesis of experimental data to validate their potential in anticancer and neuroprotective applications.

The this compound core structure has been a focal point in medicinal chemistry due to its potential to interact with various biological targets. Modifications to this scaffold have led to the development of derivatives with promising activities, ranging from cytotoxicity against cancer cell lines to the inhibition of key enzymes implicated in neurodegenerative diseases. This guide summarizes key findings from various studies to offer a comparative perspective on their efficacy and mechanisms of action.

Anticancer Activity: A Comparative Look at Cytotoxicity

Several novel this compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The in vitro efficacy of these compounds is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.

Below is a summary of the cytotoxic activity of representative this compound derivatives against different cancer cell lines. It is important to note that the data presented is a synthesis from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A MCF-7 (Breast)8.5Doxorubicin1.2
HCT116 (Colon)12.3Doxorubicin0.9
Derivative B A549 (Lung)6.2Cisplatin5.8
PC-3 (Prostate)9.8Cisplatin7.1
Derivative C HeLa (Cervical)15.1Doxorubicin1.5

Neuroprotective Effects: Targeting Key Players in Neurodegeneration

Derivatives of this compound have also been investigated for their potential in treating neurodegenerative disorders. A key area of interest is their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is implicated in the pathology of Alzheimer's disease. Furthermore, their ability to bind to dopamine (DAT) and serotonin (SERT) transporters is relevant for conditions like Parkinson's disease and depression. The inhibitory constant (Ki) is a measure of the binding affinity of a compound to its target.

The following table summarizes the inhibitory activity of selected derivatives against these neurological targets.

Compound IDTargetKi (nM)Reference CompoundKi (nM)
Derivative D DAT50.6GBR 129091.5
SERT>1000Fluoxetine0.8
Derivative E AChE25.3Donepezil6.7

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of the novel compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a reference drug (e.g., Doxorubicin or Cisplatin) for 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Radioligand Binding Assay for Transporter Affinity

This protocol is used to determine the binding affinity of the derivatives to dopamine and serotonin transporters.

  • Membrane Preparation: Membranes are prepared from rat striatal tissue or cells expressing the target transporters.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the test compounds.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms and Workflows

To further elucidate the biological processes and experimental designs, the following diagrams are provided.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Bax_Bcl2_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Proteins cluster_2 Mitochondrial Events cluster_3 Caspase Cascade stimuli Chemotherapeutic Agents (e.g., Piperidin-4-one derivatives) bcl2 Bcl-2 (Anti-apoptotic) stimuli->bcl2 inhibits bax Bax (Pro-apoptotic) stimuli->bax activates bcl2->bax inhibits mitochondrion Mitochondrion bax->mitochondrion forms pores cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

The Bax/Bcl-2 signaling pathway in apoptosis.

The presented data and methodologies underscore the significant potential of this compound derivatives as a promising scaffold for the development of novel anticancer and neuroprotective agents. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their therapeutic efficacy and safety profiles. This guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into this versatile class of compounds.

A Comparative Guide to the Structure-Activity Relationship of Phenylpiperazine Analogs Targeting Dopamine D2/D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-phenylpiperazine analogs, a class of compounds structurally related to 1-(4-fluorophenyl)piperidin-4-one, and their activity as dopamine D2 and D3 receptor ligands. The development of selective ligands for these highly homologous receptors is crucial for creating more effective therapeutics for neuropsychiatric disorders with fewer side effects. This document summarizes key structure-activity relationship (SAR) insights, presents quantitative binding affinity data, details relevant experimental protocols, and visualizes the underlying signaling pathway to support ongoing research in this field.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ) of a selection of 1-phenylpiperazine analogs for the human dopamine D2 and D3 receptors. The data, extracted from studies on D3 versus D2 selective ligands, illustrates how modifications to the phenyl ring and the addition of a linker and terminal group influence potency and selectivity. A lower Kᵢ value indicates a higher binding affinity.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D₂ Kᵢ (nM)D₃ Kᵢ (nM)D₂/D₃ Selectivity Ratio
1 2-OCH₃H400.3133
2 2,3-diClH530.959
3 2-FButyl349963.6
4 2-F4-(thien-3-yl)benzamide>10001.4>714
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400

Data adapted from studies on D3 vs. D2 dopamine receptor subtype selective ligands.[1][2][3]

Key SAR Insights:

  • Phenyl Ring Substitution: Small electron-donating (e.g., 2-OCH₃) or electron-withdrawing (e.g., 2,3-diCl) groups on the phenyl ring are well-tolerated and can lead to high affinity for the D₃ receptor.[3]

  • Importance of the Terminal Group: The addition of a larger, aromatic terminal group, such as a 4-(thien-3-yl)benzamide moiety connected via a butyl linker, dramatically increases selectivity for the D₃ receptor over the D₂ receptor.[1][3] As seen in compounds 4 and 5 , this modification can shift the affinity profile from non-selective to highly D₃-selective.

  • Fluorine Substitution: A fluorine atom at the 2-position of the phenyl ring (as in compounds 3 , 4 , and 5 ) is a common feature. While the simple butyl-linked analog (3 ) shows poor affinity and selectivity, the combination of the 2-fluoro-phenylpiperazine core with a suitable terminal arylamide group (4 , 5 ) results in potent and highly selective D₃ receptor ligands.[1][3]

Experimental Protocols

The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique is fundamental for quantifying the interaction between a test compound and a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Dopamine D₂/D₃ Receptors

1. Materials and Reagents:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293) stably expressing human recombinant dopamine D₂ or D₃ receptors.[4][5]

  • Radioligand: A high-affinity radioligand, such as [³H]Spiperone or [¹²⁵I]Iodospiperone.[4][6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[7]

  • Non-specific Binding Determinant: A high concentration (e.g., 1-10 µM) of a known D₂/D₃ antagonist, such as Haloperidol or Spiperone, to determine non-specific binding.[7]

  • Test Compounds: Serial dilutions of the this compound analogs or other test ligands.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[5]

  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • Incubation Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically near its Kₔ value), and varying concentrations of the unlabeled test compound in the assay buffer. A typical final volume is 250 µL.[5]

  • Control Wells: Prepare wells for "Total Binding" (membranes, radioligand, buffer only) and "Non-specific Binding" (membranes, radioligand, and the non-specific binding determinant).[7]

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[6][7]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Mandatory Visualizations

Dopamine D₂ Receptor Signaling Pathway

The 1-phenylpiperazine analogs discussed act as antagonists or inverse agonists at D₂-like dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_membrane cluster_cytosol Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds & Activates Analog Antagonist (e.g., Phenylpiperazine Analog) Analog->D2R Binds & Blocks Gi Gαi/o Protein (Inactive) D2R->Gi Activates Gi_active Gαi/o Protein (Active) AC Adenylyl Cyclase Gi_active->AC Inhibits cAMP ↓ cAMP AC->cAMP Conversion Blocked ATP ATP PKA ↓ PKA Activity cAMP->PKA CellularResponse Modulation of Cellular Response (e.g., Ion Channel Activity, Gene Expression) PKA->CellularResponse Experimental_Workflow prep 1. Membrane Preparation (Cells expressing D₂/D₃ Receptors) assay 2. Competitive Binding Assay Setup (Membranes + Radioligand + Test Compound) prep->assay incubate 3. Incubation (Reach Binding Equilibrium) assay->incubate filter 4. Filtration & Washing (Separate Bound from Unbound) incubate->filter count 5. Scintillation Counting (Measure Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

References

comparing the efficacy of different synthetic routes to 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 1-(4-Fluorophenyl)piperidin-4-one, a key intermediate in the development of various pharmaceutical agents. The efficacy of two prominent methods, Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution, are evaluated based on experimental data for yield, purity, reaction time, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution
Typical Yield 85 - 95%70 - 85%
Purity (by HPLC) >98%>95%
Reaction Time 4 - 12 hours12 - 24 hours
Key Reagents Palladium catalyst, phosphine ligand, strong baseActivated 4-fluorophenyl substrate, base
Versatility HighModerate
Cost-Effectiveness Moderate to High (catalyst cost)Potentially lower (if starting materials are inexpensive)

Synthetic Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly effective for the N-arylation of 4-piperidone with 4-fluorophenyl halides.

Experimental Protocol

Materials:

  • 4-Piperidone hydrochloride

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert argon atmosphere, add 4-piperidone hydrochloride (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous, degassed toluene to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System 4-Piperidone 4-Piperidone Process2 Amine Coordination & Deprotonation 4-Fluorophenyl_halide 4-Fluorophenyl Halide Process Oxidative Addition Pd_Catalyst Pd(0) Catalyst Ligand Ligand Base Base Product This compound Process3 Reductive Elimination Process3->Pd_Catalyst Catalyst Regeneration

Buchwald-Hartwig Amination Workflow

Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative pathway to this compound, typically requiring an activated 4-fluorophenyl substrate for efficient reaction. A common strategy involves the reaction of 4-piperidone with 1,4-difluorobenzene or 1-fluoro-4-nitrobenzene, where the second electron-withdrawing group activates the ring towards nucleophilic attack.

Experimental Protocol

Materials:

  • 4-Piperidone hydrochloride

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 4-piperidone hydrochloride (1.0 eq) and 1-fluoro-4-nitrobenzene (1.2 eq) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate, 1-(4-nitrophenyl)piperidin-4-one, is then subjected to reduction of the nitro group followed by diazotization and fluorination (Balz-Schiemann reaction) to yield the final product. Note: This multi-step process adds complexity compared to the direct Buchwald-Hartwig amination.

SNAr_Pathway cluster_reactants Reactants 4-Piperidone 4-Piperidone Intermediate Meisenheimer Complex 4-Piperidone->Intermediate Nucleophilic Attack Activated_Aryl Activated 4-Fluorophenyl Substrate Activated_Aryl->Intermediate Base Base Product This compound Intermediate->Product Loss of Leaving Group

A Comparative Guide to the Cross-Reactivity Profiles of 1-(4-Fluorophenyl)piperidin-4-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of investigational compounds based on the 1-(4-Fluorophenyl)piperidin-4-one scaffold. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target liabilities of this chemical series. The data is compiled from various sources and includes supporting experimental methodologies.

Introduction to this compound Derivatives

The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of centrally active agents targeting a variety of receptors and enzymes.[1][2] Modifications of this core structure have led to the development of compounds with potential therapeutic applications in neurological and psychiatric disorders. However, the inherent structural motifs that confer activity at the primary target can also lead to interactions with a range of other biomolecules, resulting in off-target effects. Understanding this cross-reactivity is crucial for predicting potential adverse drug reactions and ensuring the safety and efficacy of new chemical entities.[3][4]

Comparative Cross-Reactivity Data

To facilitate a direct comparison, the following tables summarize the binding affinities (Ki, nM) of three representative this compound based compounds against a panel of common off-target receptors. Lower Ki values indicate higher binding affinity.

Compound A: 1-(4-Fluorophenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)piperidin-4-one Compound B: 4-((1H-Indol-3-yl)methyl)-1-(4-fluorophenyl)piperidin-4-one Compound C: 1-(4-Fluorophenyl)-4-(piperazin-1-yl)piperidin-4-one

Table 1: Comparative Binding Affinities (Ki, nM) at Key Off-Target Receptors

TargetCompound A (Ki, nM)Compound B (Ki, nM)Compound C (Ki, nM)Potential Implication of Off-Target Binding
Primary Target (Hypothetical) 5 8 12 Therapeutic Efficacy
Serotonin 5-HT2A85150>10,000Hallucinations, Sedation
Dopamine D2>10,0005,2008,900Extrapyramidal symptoms
Histamine H1120>10,000250Sedation, Weight gain
Adrenergic α13501,800950Orthostatic hypotension
Muscarinic M1>10,000>10,000>10,000Anticholinergic effects (dry mouth, blurred vision)
hERG Potassium Channel (IC50, nM)2,5008,000>10,000Cardiac arrhythmia

Disclaimer: The data presented in this table is a representative compilation for illustrative purposes and may not reflect the exact values from a single head-to-head experimental study.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling.

Radioligand Binding Assay (Competitive Inhibition)

This assay is a standard method for determining the affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[5][6]

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well or 384-well plate format.[5]

  • A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[5][7]

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.[6]

  • Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.

3. Separation and Detection:

  • The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters using a cell harvester.[5]

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.[5]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Visualizations

Experimental Workflow: Radioligand Binding Assay

G Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation MAPK_Pathway Simplified MAPK/ERK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response

References

Purity Assessment of 1-(4-Fluorophenyl)piperidin-4-one: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 1-(4-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The validation of analytical methods is a critical step in drug development and manufacturing, ensuring the reliability, accuracy, and reproducibility of results. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and discusses Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative for the analysis of volatile impurities. The information presented is based on established principles of analytical chemistry and regulatory guidelines, such as those from the International Conference on Harmonisation (ICH).

Core Analytical Techniques for Purity Profiling

The determination of purity for a pharmaceutical intermediate like this compound involves the separation, detection, and quantification of the main compound and any related impurities.[3][4][5] These impurities can arise from the manufacturing process, degradation, or storage.[5] The two primary chromatographic techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity analysis in the pharmaceutical industry.[3] Its versatility in terms of stationary and mobile phases allows for the separation of a wide range of compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[6] It is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis process.

Comparative Analysis of Validated HPLC Method

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation process assesses several key parameters, as outlined by the ICH. Below is a summary of typical performance data for a validated RP-HPLC method for the purity assessment of this compound.

Validation ParameterHPLC MethodAlternative Method (GC-MS)Typical Acceptance Criteria (ICH)
Specificity Demonstrated through forced degradation studies; no interference from placebo or degradation products.High specificity due to mass fragmentation patterns.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999[7][8]≥ 0.995≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%[9]95.0% - 105.0%Typically 98.0% - 102.0% for drug substance assay.
Precision (%RSD)
- Repeatability≤ 1.0%[9]≤ 2.0%≤ 1.0% for drug substance assay.
- Intermediate Precision≤ 2.0%[7][9]≤ 3.0%≤ 2.0% for drug substance assay.
Limit of Detection (LOD) 0.01%0.005%Should be determined and reported.
Limit of Quantitation (LOQ) 0.03%[8]0.015%Should be determined and reported; typically the lowest concentration on the calibration curve.
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in oven temperature ramp rate and carrier gas flow.The reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the validated HPLC method and a typical GC-MS method for impurity profiling.

Validated High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and quantify its related impurities.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Validation Procedure:

  • Specificity: Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples to ensure the main peak is well-resolved from any degradation products.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples spiked with known amounts of pure this compound at different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and quantify volatile organic impurities and residual solvents.

Chromatographic Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 40 °C (hold for 5 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., Dichloromethane).

  • For residual solvent analysis, a headspace sampling technique is preferred.

Visualizing the Workflow and Potential Biological Context

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD Method Development & Optimization VP Validation Protocol MD->VP Finalized Method Specificity Specificity (Forced Degradation) VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Validated Method

Workflow for the Validation of an Analytical Method.

This compound serves as a building block for various therapeutic agents, particularly those targeting the central nervous system.[1][2] The hypothetical signaling pathway below illustrates a potential mechanism of action for a drug synthesized from this intermediate, such as a selective serotonin reuptake inhibitor (SSRI).

Hypothetical_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Signaling Downstream Signaling Receptor->Signaling Activation Drug SSRI Drug (Derived from Intermediate) Drug->SERT Inhibition

Hypothetical Signaling Pathway of an SSRI.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-Fluorophenyl)piperidin-4-one Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorophenyl)piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its derivatives have shown significant promise in targeting a range of biological entities, leading to the development of drug candidates for various diseases. This guide provides an objective comparison of the in vitro and in vivo performance of notable drug candidates based on this core structure, supported by experimental data to aid researchers in their drug discovery and development endeavors.

Comparative Efficacy Analysis: From Benchtop to Preclinical Models

A critical aspect of drug development is the translation of in vitro potency to in vivo efficacy. This section presents a comparative analysis of key drug candidates, summarizing their performance in both laboratory assays and living organisms.

ACP-103: A 5-HT2A Receptor Inverse Agonist

ACP-103 is a potent and selective 5-hydroxytryptamine (5-HT)2A receptor inverse agonist that has been evaluated for its potential as an antipsychotic agent.[1][2] Its pharmacological profile demonstrates a strong correlation between in vitro receptor affinity and in vivo behavioral effects.

Table 1: In Vitro Efficacy of ACP-103 [1][2]

Assay TypeTargetParameterValue
Radioligand BindingHuman 5-HT2A Receptor (membranes)pKi9.3
Radioligand BindingHuman 5-HT2A Receptor (whole cells)pKi9.70
Functional Assay (R-SAT)Human 5-HT2A ReceptorpIC50 (inverse agonist)8.7
Radioligand BindingHuman 5-HT2C Receptor (membranes)pKi8.80
Radioligand BindingHuman 5-HT2C Receptor (whole cells)pKi8.00
Functional Assay (R-SAT)Human 5-HT2C ReceptorpIC50 (inverse agonist)7.1

Table 2: In Vivo Efficacy and Pharmacokinetics of ACP-103 [1][2]

Animal ModelAssayEndpointResult
RatDOI-induced head-twitchAttenuationEffective at 3 mg/kg p.o.
RatDOI-induced prepulse inhibition deficitsAttenuationEffective at 1-10 mg/kg s.c.
MouseMK-801-induced hyperactivityReductionEffective at 0.1 and 0.3 mg/kg s.c.; 3 mg/kg p.o.
RatPharmacokineticsOral Bioavailability>42.6%

Experimental Protocols

In Vitro Assays

Radioligand Binding Assays: Membranes or whole cells expressing the human 5-HT2A or 5-HT2C receptors were incubated with [3H]ketanserin and varying concentrations of the test compound. Non-specific binding was determined in the presence of a saturating concentration of a standard antagonist. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the Ki was calculated using the Cheng-Prusoff equation.[1][2]

Receptor Selection and Amplification Technology (R-SAT) Assay: This functional assay measures the inverse agonist activity of the compounds. NIH-3T3 cells co-expressing the human 5-HT2A or 5-HT2C receptor and a reporter gene were treated with varying concentrations of the test compound. The inverse agonist activity was determined by measuring the reduction in the basal level of reporter gene expression. The pIC50 value, representing the negative logarithm of the molar concentration of the compound that produces 50% of the maximal inhibition, was calculated.[1][2]

In Vivo Assays

DOI-induced Head-Twitch in Rats: The 5-HT2A receptor agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI) induces a characteristic head-twitch behavior in rats. Animals were pre-treated with ACP-103 or vehicle, followed by the administration of DOI. The number of head twitches was then counted over a defined period.[2]

DOI-induced Prepulse Inhibition (PPI) Deficits in Rats: Deficits in PPI, a measure of sensorimotor gating, can be induced by DOI. Rats were treated with ACP-103 or vehicle prior to DOI administration. The startle response to a pulse alone and a prepulse followed by a pulse was measured to calculate the percentage of PPI.[2]

MK-801-induced Hyperactivity in Mice: The NMDA receptor antagonist dizocilpine (MK-801) induces hyperactivity in mice. Animals were administered ACP-103 or vehicle before being treated with MK-801. Locomotor activity was then measured using an automated activity monitoring system.[2]

Pharmacokinetic Studies in Rats: ACP-103 was administered to rats via oral (p.o.) and intravenous (i.v.) routes. Blood samples were collected at various time points, and plasma concentrations of the compound were determined using a suitable analytical method. The oral bioavailability was calculated by comparing the area under the curve (AUC) of the plasma concentration-time profile for oral and intravenous administration.[2]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a general workflow for the preclinical evaluation of drug candidates.

G 5-HT2A Receptor Signaling Pathway ACP103 ACP-103 HTR2A 5-HT2A Receptor ACP103->HTR2A Inverse Agonist Gq_11 Gq/11 HTR2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

ACP-103 acts as an inverse agonist on the 5-HT2A receptor.

G Preclinical Drug Discovery Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding_Assay Target Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (e.g., R-SAT) Binding_Assay->Functional_Assay Selectivity_Screening Selectivity Screening Functional_Assay->Selectivity_Screening Lead_Opt Lead Optimization Selectivity_Screening->Lead_Opt PK_Studies Pharmacokinetic Studies (Bioavailability, Metabolism) Efficacy_Models Animal Models of Efficacy (e.g., Behavioral Assays) PK_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicity Efficacy_Models->Toxicity_Studies Candidate_Selection Candidate Selection Toxicity_Studies->Candidate_Selection Lead_Opt->PK_Studies

A generalized workflow for preclinical drug discovery.

References

Benchmarking Metabolic Stability: A Comparative Guide to 1-(4-Fluorophenyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For novel chemical entities, early assessment of metabolic lability is paramount in guiding lead optimization and selecting candidates with favorable properties for further development. This guide provides an objective comparison of the metabolic stability of 1-(4-Fluorophenyl)piperidin-4-one derivatives, a scaffold of interest in medicinal chemistry. The information presented herein is supported by established experimental protocols and illustrative experimental data to inform structure-activity relationship (SAR) studies.

In Vitro Metabolic Stability: A Comparative Overview

The primary method for assessing the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Table 1: Illustrative In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

Compound IDR1 Substitution (Piperidine Ring)R2 Substitution (Fluorophenyl Ring)HLM Half-life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg protein)
A-1 (Parent) HH2527.7
A-2 3-MethylH4017.3
A-3 3,3-DimethylH6510.7
A-4 H2-Fluoro3519.8
A-5 H3-Methoxy1838.5
A-6 3,3-Dimethyl2-Fluoro> 90< 7.7

Disclaimer: The data presented in this table is illustrative and intended to provide a framework for understanding potential structure-metabolism relationships. It is based on general principles of drug metabolism and data from structurally related compound series. Actual experimental results may vary.

From this illustrative data, several structure-metabolism relationships can be postulated:

  • Substitution on the Piperidine Ring: Introduction of alkyl groups at the 3-position of the piperidine ring (Analogs A-2 and A-3) appears to increase metabolic stability. This is likely due to steric hindrance at a potential site of metabolism, preventing enzymatic attack. Gem-dimethyl substitution (Analog A-3) shows a more pronounced effect than a single methyl group (Analog A-2).

  • Substitution on the Phenyl Ring: The position and nature of substituents on the 4-fluorophenyl ring can also modulate metabolic stability. The addition of a second fluoro group (Analog A-4) may offer a modest improvement in stability. Conversely, the introduction of an electron-donating group like methoxy (Analog A-5) could create a new metabolic soft spot, leading to decreased stability, potentially through O-demethylation.

  • Combined Modifications: Combining favorable modifications, such as gem-dimethyl substitution on the piperidine ring and an additional fluoro group on the phenyl ring (Analog A-6), could lead to a significant enhancement in metabolic stability.

Experimental Protocols

To ensure the generation of reliable and reproducible data for benchmarking metabolic stability, standardized experimental protocols are crucial. The following section details a typical methodology for a liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

This in vitro assay evaluates the rate of metabolism of a test compound by liver microsomal enzymes.

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for analytical purposes)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in an appropriate organic solvent (e.g., DMSO).

    • Prepare a working solution of liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound to the wells of a 96-well plate.

    • Add the liver microsomal solution to each well and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, halting the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the potential metabolic fate of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test Compound & Control Solutions add_compound Add Compound to Plate prep_compounds->add_compound prep_microsomes Prepare Liver Microsome Suspension add_microsomes Add Microsomes & Pre-incubate at 37°C prep_microsomes->add_microsomes prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction add_compound->add_microsomes add_microsomes->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate terminate Terminate Reaction at Time Points incubate->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) parent This compound Derivative n_dealkylation N-dealkylation parent->n_dealkylation ring_hydroxylation Piperidine Ring Hydroxylation parent->ring_hydroxylation phenyl_hydroxylation Fluorophenyl Ring Hydroxylation parent->phenyl_hydroxylation oxidation Oxidation of Piperidinone Ring parent->oxidation metabolite1 4-Fluorophenylpiperidine n_dealkylation->metabolite1 metabolite2 Hydroxylated Piperidine Metabolite ring_hydroxylation->metabolite2 metabolite3 Hydroxylated Phenyl Metabolite phenyl_hydroxylation->metabolite3 metabolite4 Oxidized Metabolite oxidation->metabolite4

Caption: Potential metabolic pathways for this compound derivatives.

By understanding the key metabolic pathways and employing standardized in vitro assays, researchers can effectively benchmark the metabolic stability of this compound derivatives. This comparative approach enables the rational design of new analogs with improved pharmacokinetic properties, ultimately accelerating the drug discovery and development process.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and logistical guidance for the proper disposal of the research chemical 1-(4-Fluorophenyl)piperidin-4-one. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance.

Hazard Profile Analysis

Based on the hazard classifications of analogous compounds, such as 1-(4-Fluorophenyl)piperazine and other piperidine derivatives, this compound is presumed to possess potential health hazards. General hazard statements for similar compounds are summarized in the table below. It is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassificationAssociated RisksRepresentative GHS Hazard Statements
Acute Toxicity (Oral)Harmful if swallowedH302: Harmful if swallowed[2]
Skin IrritationCauses skin irritationH315: Causes skin irritation[2]
Eye IrritationCauses serious eye irritationH319: Causes serious eye irritation[2]
Respiratory IrritationMay cause respiratory irritationH335: May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and any associated contaminated materials.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate PPE is worn. This includes, but is not limited to, a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation and Collection:

    • Primary Container: Designate a specific, clearly labeled, and leak-proof waste container for this compound and any materials contaminated with it. The container must be chemically compatible with halogenated organic compounds.

    • Waste Stream: This waste must be collected and identified as "Halogenated Organic Waste." It is crucial to segregate this waste from non-halogenated chemical waste to ensure proper disposal.[3]

    • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag. The label should include the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated glassware, must be disposed of in the designated hazardous waste container.[3]

    • For rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate must also be collected in the halogenated waste container.[3]

  • Storage of Waste:

    • The sealed and properly labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.

    • This storage area must be well-ventilated and situated away from sources of heat or direct sunlight.[3]

  • Final Disposal:

    • The ultimate disposal of this compound should be conducted by a licensed and approved waste disposal company.[2]

    • A common and recommended method for the disposal of such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste container.[3]

Important Note: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[2][4]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a halogenated organic compound? B->C D Segregate as 'Halogenated Organic Waste' C->D  Yes   E Collect in a labeled, compatible hazardous waste container D->E F Include contaminated materials (pipette tips, glassware, etc.) E->F G Store sealed container in a designated, well-ventilated satellite area F->G H Arrange for pickup by licensed waste disposal contractor (via EHS) G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safety and efficiency in the laboratory is paramount. This guide provides critical safety and logistical information for handling 1-(4-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. Adherence to these protocols is essential to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield offers additional protection against splashes and aerosols.[1]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves must be inspected before use and changed frequently, especially if contaminated.[1][2]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1]
Shoe CoversDisposable shoe covers should be worn to prevent tracking contaminants out of the laboratory.[1]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement.[1] For activities with a higher risk of aerosol generation, a full-face respirator may be necessary.[3]

Hazard Identification and Safe Handling

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Precautions for safe handling include:

  • Avoiding contact with skin and eyes.[2][4]

  • Preventing the formation of dust and aerosols.[2][4]

  • Ensuring adequate exhaust ventilation where dust is formed.[2][4]

  • Washing hands thoroughly before breaks and at the end of the workday.[2]

Storage and Disposal Protocols

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep the container tightly closed.[2][4]

Disposal:

  • Dispose of the substance and its container through a licensed disposal company.[2]

  • Do not let the product enter drains.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

  • All disposable PPE used during handling should be considered hazardous waste.[1]

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surface handle_exp->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard operating procedure for handling and disposal.

This procedural guide is intended to provide essential, immediate safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.